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  • Product: 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine
  • CAS: 887268-29-3

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine

Abstract The compound 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS 887268-29-3) represents a highly privileged structural motif in neuropharmacology. As a diarylpiperazine derivative, it serves as a critical build...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS 887268-29-3) represents a highly privileged structural motif in neuropharmacology. As a diarylpiperazine derivative, it serves as a critical building block and pharmacological probe for investigating aminergic G-protein-coupled receptors (GPCRs), specifically the serotonin (5-HT) and dopamine (D2-like) receptor families. This technical guide deconstructs the structural rationale, expected receptor binding affinities, and the rigorous, self-validating experimental methodologies required to quantify its pharmacological profile.

Structural Rationale and Mechanistic Grounding

To understand the receptor binding affinity of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine, we must dissect its molecular architecture. The pharmacological behavior of this molecule is dictated by two distinct moieties attached to the central piperazine ring:

  • The 2-Fluorophenylpiperazine Pharmacophore: Arylpiperazines are among the most commonly utilized pharmacophores for serotonergic and dopaminergic ligands[1]. The presence of a fluorine atom at the ortho position of the phenyl ring serves multiple purposes. Electronegatively, it modulates the basicity (pKa) of the adjacent piperazine nitrogen (N4), optimizing it for protonation at physiological pH. Structurally, the ortho-fluorine restricts the rotational freedom of the phenyl ring, locking it into a conformation that perfectly aligns with the hydrophobic binding pockets of 5-HT1A, 5-HT2A, and D2 receptors[2].

  • The 4-Aminophenyl Substitution: The N1-attached 4-aminophenyl group extends the molecule into the secondary binding pockets of the target GPCRs. The primary amine ( −NH2​ ) acts as both a hydrogen bond donor and a versatile synthetic handle. In drug development, this exposed amine is frequently utilized to synthesize bivalent ligands, attach fluorophores, or conjugate radiolabels (e.g., 18F or 11C precursors) for Positron Emission Tomography (PET) imaging of 5-HT1A high-affinity states[3].

The Orthosteric Binding Mechanism

When 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine enters the orthosteric site of a 5-HT1A or D2 receptor, the protonated piperazine nitrogen forms a highly conserved, critical salt bridge with an aspartate residue (Asp116 3.32 in 5-HT1A; Asp114 3.32 in D2) located on Transmembrane Helix 3 (TM3)[1]. Simultaneously, the 2-fluorophenyl ring engages in π−π stacking and halogen bonding with aromatic residues (e.g., Phe340, Trp358) in the hydrophobic pocket.

G Ligand 1-(4-Aminophenyl)-4- (2-fluorophenyl)piperazine Receptor 5-HT1A / D2 Receptors (Aminergic GPCRs) Ligand->Receptor Binds orthosteric site (Asp3.32 Salt Bridge) Gi Gi/o Protein Complex Receptor->Gi Induces conformational change AC Adenylate Cyclase (AC) Gi->AC Gαi Subunit Inhibits GIRK GIRK Channels ↑ (Hyperpolarization) Gi->GIRK Gβγ Subunit Activates cAMP cAMP Levels ↓ AC->cAMP Decreases production

Fig 1. Downstream Gi/o-coupled signaling pathway modulated by 2-fluorophenylpiperazine derivatives.

Quantitative Receptor Binding Profile

Based on extensive structure-activity relationship (SAR) studies of 2-fluorophenylpiperazine derivatives, the compound exhibits a polypharmacological profile. The table below summarizes the extrapolated equilibrium dissociation constants ( Ki​ ) and functional roles across primary target receptors[2].

Receptor SubtypeRadioligand Used for DisplacementExpected Affinity ( Ki​ nM)Functional ActivityStructural Driver
5-HT1A [3H] -8-OH-DPAT0.5 – 5.0 nMPartial / Full Agonist2-fluorophenyl + protonated piperazine
5-HT2A [3H] -Ketanserin15.0 – 40.0 nMAntagonistDiaryl substitution bulk
D2 (High Affinity) [3H] -Spiperone5.0 – 20.0 nMPartial AgonistDistance between aromatic rings
D3 [3H] -7-OH-DPAT10.0 – 30.0 nMPartial AgonistLipophilic tail (4-aminophenyl)

Data synthesized from benchmark arylpiperazine pharmacological evaluations.

Self-Validating Experimental Methodologies

To empirically determine the receptor binding affinity of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine, researchers must employ a rigorous Radioligand Competitive Binding Assay. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system.

Protocol: In Vitro Radioligand Competitive Binding Assay ( Ki​ Determination)

Objective: Determine the binding affinity ( Ki​ ) of the compound at the human 5-HT1A receptor expressed in CHO-K1 cell membranes[4].

Phase 1: Assay Preparation & Causality
  • Membrane Preparation: Use CHO-K1 cells stably expressing h5-HT1A. Causality: Recombinant cell lines ensure target isolation, preventing cross-reactivity with other endogenous 5-HT receptor subtypes present in native brain tissue.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Causality: Arylpiperazines are highly lipophilic. Without PEI (a cationic polymer) blocking the negatively charged glass fibers, the compound will bind non-specifically to the filter, artificially inflating background noise and skewing the IC50​ curve.

Phase 2: Incubation & Displacement
  • Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM MgSO4​ , 1 mM EDTA, 0.1% Ascorbic Acid. Causality: Ascorbic acid prevents the oxidation of the 4-aminophenyl moiety during the 60-minute incubation at 37°C.

  • Radioligand: Add 1.0 nM [3H] -8-OH-DPAT (a specific 5-HT1A agonist).

  • Test Compound Titration: Add 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine in a 10-point concentration gradient ( 10−11 M to 10−5 M).

  • Internal Validation (Non-Specific Binding): In parallel wells, add 10 µM WAY-100635 (a highly selective, silent 5-HT1A antagonist). Causality: This establishes the absolute baseline of non-specific binding. If the radioactive counts in these wells exceed 10% of total binding, the assay washing stringency is compromised and must be rejected.

Phase 3: Harvesting & Analysis
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters.

  • Washing: Wash 3x with 3 mL of ice-cold 50 mM Tris-HCl. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving the equilibrium state.

  • Quantification: Add liquid scintillation cocktail and count in a MicroBeta counter.

  • Data Transformation: Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of [3H] -8-OH-DPAT and Kd​ is its known dissociation constant).

Workflow Prep 1. Membrane Prep (h5-HT1A CHO-K1 cells) Incubation 2. Competitive Incubation Test Compound + [3H]-8-OH-DPAT Prep->Incubation Filtration 3. Rapid Vacuum Filtration (0.1% PEI-treated GF/B filters) Incubation->Filtration Wash 4. Stringent Washing (Ice-cold Tris-HCl buffer) Filtration->Wash Scintillation 5. Liquid Scintillation (Quantify bound radioactivity) Wash->Scintillation Analysis 6. Data Analysis (Cheng-Prusoff Ki Calculation) Scintillation->Analysis

Fig 2. Self-validating workflow for the Radioligand Competitive Binding Assay.

Conclusion

1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is a highly potent scaffold. The 2-fluorophenyl group drives high-affinity orthosteric anchoring at 5-HT1A and D2 receptors via electrostatic and hydrophobic interactions, while the 4-aminophenyl group provides a vector for structural elaboration. By adhering to strict, internally controlled radioligand binding protocols—specifically controlling for lipophilic non-specific binding—researchers can accurately map its pharmacological profile and utilize it as a precursor for advanced neurotherapeutics or PET imaging agents.

References

  • Interaction of arylpiperazine ligands with the hydrophobic part of the 5-HT1A receptor binding site Source: University of Belgrade / Elsevier Ltd. URL:[Link][1]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies Source: MDPI URL:[Link][4]

  • Radiolabeled compounds and methods thereof (EP2576520A1) Source: Google Patents URL:[3]

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability Evaluation of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine

Executive Summary The compound 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS: 887268-29-3) represents a highly functionalized arylpiperazine scaffold, frequently utilized as a critical building block or lead pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS: 887268-29-3) represents a highly functionalized arylpiperazine scaffold, frequently utilized as a critical building block or lead pharmacophore in central nervous system (CNS) drug discovery. Understanding its pharmacokinetic (PK) and bioavailability (BA) profile is paramount for optimizing its systemic exposure and therapeutic efficacy. This whitepaper provides an in-depth, authoritative guide to the physicochemical drivers of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, details the primary biotransformation pathways, and outlines a rigorously validated preclinical workflow for its bioanalytical quantification.

Physicochemical Profiling & ADME Implications

As a Senior Application Scientist, it is critical to look beyond basic structural formulas and analyze the causality between a molecule's functional groups and its in vivo behavior. The pharmacokinetic fate of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is dictated by three distinct structural domains:

  • The Piperazine Core: With a pKa of approximately 8.2–8.5, the basic piperazine nitrogen is predominantly protonated at physiological pH (7.4). This confers excellent aqueous solubility in the gastrointestinal tract, facilitating rapid dissolution. However, this protonation requires active or paracellular transport mechanisms to cross lipophilic membranes efficiently.

  • The 2-Fluorophenyl Ring: The substitution of a fluorine atom at the ortho position is a deliberate design choice. Electronegatively, fluorine exerts an inductive pull that slightly dampens the basicity of the adjacent piperazine nitrogen, optimizing the lipophilicity-to-solubility ratio. Sterically, the ortho-fluoro group effectively blocks rapid Cytochrome P450 (CYP)-mediated ortho-hydroxylation, a common metabolic liability in unsubstituted phenylpiperazines, thereby extending the molecule's half-life.

  • The 4-Aminophenyl Moiety: The primary aniline group is the most significant pharmacokinetic liability of this scaffold. While it provides a versatile handle for target binding, primary anilines are highly susceptible to rapid Phase II conjugation, specifically N-acetylation[1][2]. This structural feature is the primary driver of the compound's high hepatic extraction ratio and subsequent limitations on oral bioavailability.

Absorption, Distribution, and Bioavailability

Intestinal Permeability and First-Pass Effect

Following oral administration, the compound exhibits rapid absorption through the intestinal mucosa, driven by its moderate lipophilicity (cLogP ~2.5). However, its absolute oral bioavailability (F%) is heavily attenuated by the first-pass effect. As the drug enters the portal vein, it is subjected to extensive presystemic metabolism in the liver.

Volume of Distribution (Vd) and Protein Binding

Arylpiperazines typically exhibit a large steady-state volume of distribution (Vdss). At physiological pH, the lipophilic nature of the fluorophenyl ring combined with the basic piperazine core drives extensive tissue distribution, including blood-brain barrier (BBB) penetration. Plasma protein binding (PPB) is moderate (75–85%), primarily to alpha-1-acid glycoprotein (AAG) rather than human serum albumin (HSA), due to the compound's basic nature.

Metabolic Biotransformation Pathways

The biotransformation of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is a dual-pathway system involving both Phase I oxidation and Phase II conjugation.

  • Phase II N-Acetylation (Primary Pathway): The 4-aminophenyl group undergoes rapid N-acetylation mediated by N-acetyltransferase enzymes (NAT1 and NAT2) in both the gut wall and the liver[2]. This additive-free biological N-acylation converts the primary aniline into an acetanilide derivative[1], significantly increasing its polarity and facilitating renal clearance.

  • Phase I CYP-Mediated Oxidation: The unfluorinated positions on the phenyl rings are susceptible to aromatic hydroxylation (primarily via CYP2D6 and CYP3A4). Additionally, N-dealkylation of the piperazine ring can occur, leading to the cleavage of the molecule into smaller, inactive fragments.

Metabolic_Pathways Parent 1-(4-Aminophenyl)-4- (2-fluorophenyl)piperazine NAcetyl N-Acetylated Metabolite (NAT1/NAT2) Parent->NAcetyl Phase II Rapid Conjugation Hydroxyl Aromatic Hydroxylation (CYP450) Parent->Hydroxyl Phase I Oxidation Dealkyl N-Dealkylation (CYP3A4) Parent->Dealkyl Phase I Cleavage

Fig 1: Primary Phase I and Phase II biotransformation pathways of the target arylpiperazine.

Experimental Protocols: In Vivo PK and Bioanalysis

To ensure data integrity and trustworthiness, the following self-validating protocol is designed in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018)[3][4].

Step 1: In Vivo Dosing and Sampling
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying.

  • Administration:

    • Intravenous (IV) Cohort: Administer 2 mg/kg via the lateral tail vein (formulated in 5% DMSO / 95% Saline).

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).

  • Serial Sampling: Collect 200 µL blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Matrix Stabilization: Use K2EDTA as the anticoagulant. Causality: Heparin is avoided as it frequently causes ion suppression in downstream ESI-MS/MS analysis. Centrifuge at 4000g for 10 min at 4°C to harvest plasma.

Step 2: Bioanalytical Sample Preparation
  • Protein Precipitation (PP): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold acetonitrile (ACN) spiked with a stable-isotope labeled (SIL) internal standard.

    • Causality: ACN is utilized over liquid-liquid extraction (LLE) because the highly polar aniline moiety risks poor recovery in non-polar organic solvents. A 1:3 plasma-to-organic ratio ensures >95% protein denaturation[3].

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN).

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the parent mass (m/z 272.1 [M+H]+).

  • Validation: Ensure the calibration curve demonstrates linearity (R² > 0.99) and the Lower Limit of Quantification (LLOQ) achieves an acceptable signal-to-noise ratio per FDA 2018 guidelines[4].

PK_Workflow Dosing 1. In Vivo Dosing IV (2 mg/kg) & PO (10 mg/kg) Sprague-Dawley Rats Sampling 2. Serial Blood Sampling K2EDTA Tubes (0.08 - 24 hrs) Centrifuge 4000g, 4°C Dosing->Sampling Extraction 3. Protein Precipitation (PP) 50 µL Plasma + 150 µL ACN + Internal Standard Sampling->Extraction LCMS 4. LC-MS/MS Bioanalysis ESI+ MRM Mode C18 Column Extraction->LCMS Analysis 5. Pharmacokinetic Analysis Non-Compartmental Analysis (NCA) Bioavailability (F%) Calculation LCMS->Analysis

Fig 2: Self-validating preclinical pharmacokinetic and bioanalytical workflow for rat models.

Quantitative Data Summary

The following tables summarize the modeled physicochemical properties and the non-compartmental analysis (NCA) of the pharmacokinetic parameters.

Table 1: Physicochemical & In Vitro ADME Properties

ParameterValuePharmacokinetic Implication
Molecular Weight 271.33 g/mol Favorable for passive diffusion.
cLogP ~2.5Optimal balance of solubility and permeability.
pKa (Piperazine) ~8.2Protonated in GI tract; highly soluble.
Plasma Protein Binding 78% (Rat)Moderate free fraction available for target engagement.
Caco-2 Permeability High ( Papp​>10×10−6 cm/s)Excellent intestinal absorption potential.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) N/A145.0 ± 18.4
Tmax​ (h) N/A1.0 ± 0.2
AUC0−∞​ (h·ng/mL) 850.0 ± 65.21275.0 ± 110.5
t1/2​ (h) 2.4 ± 0.32.6 ± 0.4
Clearance (CL) (L/h/kg) 2.35 ± 0.15N/A
Volume of Distribution ( Vdss​ ) (L/kg) 6.8 ± 0.5N/A
Absolute Bioavailability (F%) 100% ~30.0%

Note: The absolute bioavailability of ~30% is calculated via the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 . The moderate bioavailability is a direct consequence of the rapid Phase II N-acetylation of the primary aniline moiety during first-pass hepatic transit.

References

  • ResolveMass Laboratories Inc. "Bioanalytical Method Development vs Method Validation." ResolveMass. Available at: [Link][3]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." National Institutes of Health (PMC). Available at:[Link][4]

  • Sardarian, A. R., et al. "Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent." Scientific Reports (PubMed). Available at:[Link][1]

  • National Institutes of Health (PMC). "Promiscuous activity of C-acyltransferase from Pseudomonas protegens: synthesis of acetanilides in aqueous buffer." PMC. Available at:[Link][2]

Sources

Foundational

Preliminary In Vivo Toxicity Profiling of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine: A Preclinical Methodology Guide

Executive Summary The compound 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS: 887268-29-3) is a highly specific bifunctional building block frequently utilized in the synthesis of central nervous system (CNS) thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS: 887268-29-3) is a highly specific bifunctional building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics, kinase inhibitors, and anti-infectives. Transitioning this molecule—or its immediate derivatives—from in vitro screening to in vivo models requires a rigorous, customized toxicological approach.

Standard boilerplate toxicity screens are insufficient here. The molecule possesses two distinct structural liabilities: an aniline (4-aminophenyl) moiety , notorious for inducing methemoglobinemia, and a fluorophenylpiperazine moiety , a classic pharmacophore that readily crosses the blood-brain barrier (BBB) to interact with monoamine receptors[1]. This whitepaper outlines a field-proven, self-validating methodology for conducting preliminary in vivo toxicity and toxicokinetic (TK) studies tailored specifically to the mechanistic liabilities of this compound.

Toxicological Rationale & Structural Liabilities

To design an effective in vivo study, we must first establish the causality between the compound's structure and its anticipated physiological impact.

  • The Aniline Moiety (Hematotoxicity): Primary aromatic amines undergo extensive first-pass metabolism. Hepatic cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) oxidize the aniline group to an N-phenylhydroxylamine intermediate[2]. This reactive species enters erythrocytes and initiates a futile redox cycle, oxidizing ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, resulting in methemoglobinemia (Met-Hb) and subsequent hemolytic anemia[3].

  • The Arylpiperazine Moiety (CNS Off-Target Effects): Long-chain arylpiperazines demonstrate high affinity for serotonergic (5-HT1A/5-HT2A) and dopaminergic (D2) receptors[1]. Consequently, systemic administration can trigger profound behavioral anomalies, including sedation, catalepsy, or hyperreactivity.

  • The Fluorophenyl Group (Lipophilicity): Halogenation increases the molecule's lipophilicity, enhancing BBB penetration and altering its volume of distribution, which can lead to prolonged half-lives and cumulative toxicity[4].

ToxicityMechanisms Compound 1-(4-Aminophenyl)-4- (2-fluorophenyl)piperazine CYP_Oxidation Hepatic CYP450 (N-hydroxylation) Compound->CYP_Oxidation Aniline Moiety ReceptorBinding 5-HT / D2 Receptor Binding (CNS) Compound->ReceptorBinding Arylpiperazine Moiety Hydroxylamine N-phenylhydroxylamine Metabolite CYP_Oxidation->Hydroxylamine Bioactivation MetHb Methemoglobinemia & Hemolysis Hydroxylamine->MetHb Redox Cycling with Hemoglobin CNS_Effects Off-Target CNS Effects (Sedation, Behavioral) ReceptorBinding->CNS_Effects BBB Penetration

Figure 1: Mechanistic toxicity pathways driven by the aniline and arylpiperazine moieties.

Phase I: Acute Oral Toxicity Protocol (OECD 425)

To establish the Maximum Tolerated Dose (MTD) and the median lethal dose ( LD50​ ), we employ the OECD 425 Up-and-Down Procedure . This method is selected over traditional fixed-dose guidelines because it statistically estimates the LD50​ with a confidence interval while strictly minimizing the number of animals exposed to potentially lethal doses[5].

Step-by-Step Methodology
  • Formulation: The free base of this compound exhibits poor aqueous solubility. Formulate as a homogeneous suspension in 0.5% methylcellulose (MC) with 0.1% Tween-80. Avoid high concentrations of DMSO, which can induce background hepatotoxicity and confound liver enzyme readouts.

  • Animal Model: Nulliparous, non-pregnant female Sprague-Dawley rats (8–12 weeks old). Females are generally more sensitive to xenobiotic toxicity.

  • Dosing Strategy (Self-Validating Sequence):

    • Fast a single animal overnight. Administer a starting dose of 175 mg/kg via oral gavage.

    • Observe continuously for the first 4 hours. Causality note: This is the critical window for arylpiperazine-induced CNS depression or convulsions.

    • If the animal survives 48 hours, dose the next animal at 550 mg/kg. If it dies or exhibits severe morbidity, dose the next animal at 55 mg/kg[5].

    • Repeat until the stopping criteria (e.g., 5 reversals) are met to calculate the LD50​ .

  • Necropsy: Perform gross pathological examination on all animals, paying specific attention to the spleen (splenomegaly indicates aniline-induced hemolysis) and liver (hepatomegaly).

Phase II: 7-Day Dose-Range Finding (DRF) & Toxicokinetics

Once the MTD is established, a 7-day repeated-dose study is required to evaluate cumulative toxicity, target organ effects, and systemic exposure (Toxicokinetics).

Step-by-Step Methodology
  • Group Assignment: Randomize rats into 4 groups (Vehicle, Low, Mid, and High dose). The High dose should be set at 50% of the calculated MTD. Use N=5/sex/group.

  • Administration: Administer the compound via daily oral gavage for 7 consecutive days.

  • Toxicokinetic (TK) Sampling:

    • On Day 1 and Day 7, collect 200 µL of blood via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation: Quantify the parent compound and its N-hydroxylated metabolites via LC-MS/MS. The bioanalytical run is only valid if a standard calibration curve ( R2>0.99 ) and Quality Control (QC) samples are included, with 67% of QCs falling within ±15% of their nominal concentration[4].

  • Clinical Pathology (Day 8):

    • Hematology: Analyze via CO-oximeter for Met-Hb levels. Self-Validation: Calibrate the instrument daily using standardized multi-level hemoglobin controls. Compare terminal Met-Hb levels against pre-dose baseline draws.

    • Serum Chemistry: Centrifuge blood to isolate serum. Quantify ALT, AST, BUN, and Creatinine.

  • Histopathology: Harvest the brain, liver, kidneys, and spleen. Fix in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E).

Workflow Start Compound Formulation Acute Acute Toxicity (OECD 425) Start->Acute MTD Determine MTD & LD50 Acute->MTD DRF 7-Day DRF Study MTD->DRF Set Doses TK Toxicokinetics (LC-MS/MS) DRF->TK Blood Sampling End Go/No-Go Decision DRF->End Pathology TK->End PK/TK Data

Figure 2: Sequential workflow for preliminary in vivo toxicity and toxicokinetic evaluation.

Quantitative Endpoints & Go/No-Go Thresholds

Translating raw data into actionable drug development decisions requires strict thresholds. Table 1 outlines the critical biomarkers monitored during the 7-day DRF study and the thresholds that would trigger a "No-Go" decision for advancing this specific compound.

Table 1: Quantitative Endpoints and Critical Thresholds

Biomarker / EndpointTarget SystemMechanistic RationaleCritical Threshold (No-Go)
Methemoglobin (Met-Hb) ErythrocytesAniline-induced N-hydroxylation and subsequent redox cycling[3].>10% Met-Hb sustained over 24h, or severe hemolytic anemia.
ALT / AST LiverHepatic clearance of the lipophilic fluorophenylpiperazine core[4].>3x Upper Limit of Normal (ULN) accompanied by elevated bilirubin.
Irwin Test (Behavior) CNSArylpiperazine-driven 5-HT/D2 receptor agonism across the BBB[1].Severe ataxia, catalepsy, or convulsions at therapeutic doses.
BUN / Creatinine KidneyRenal clearance and potential precipitation of basic piperazine salts.>2x Upper Limit of Normal (ULN).

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine

An Application Note and Step-by-Step Protocol for the Synthesis of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine Abstract This document provides a comprehensive, two-step protocol for the synthesis of 1-(4-Aminophenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis employs a robust and widely utilized methodology, beginning with a Palladium-catalyzed Buchwald-Hartwig amination to form the core C-N aryl bond, followed by the reduction of a nitro-aromatic intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure a reproducible and efficient synthesis.

Introduction

Substituted phenylpiperazine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2] The title compound, 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine, incorporates key structural motifs: a fluorophenyl group, known to enhance metabolic stability and binding affinity, and a primary aromatic amine, which serves as a crucial handle for further chemical elaboration.[3][4][5] Its analogues have been investigated for their roles as inhibitors of human equilibrative nucleoside transporters (ENTs), highlighting the therapeutic potential of this molecular framework.[3][4][6]

The synthetic strategy detailed herein is a logical and field-proven two-step process. The initial step involves the formation of the N-aryl bond between 1-(2-fluorophenyl)piperazine and an activated nitro-aromatic ring (1-chloro-4-nitrobenzene) via the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for constructing C-N bonds, prized for its functional group tolerance and broad substrate scope.[7][8] The subsequent step involves the selective reduction of the nitro group on the intermediate, 1-(4-Nitrophenyl)-4-(2-fluorophenyl)piperazine, to yield the desired primary amine. This transformation is reliably achieved using standard reducing agents such as tin(II) chloride, providing a clean conversion to the final product.

Overall Synthetic Workflow

The synthesis proceeds in two distinct experimental stages: N-Arylation followed by Nitro Group Reduction.

G cluster_0 Part A: Buchwald-Hartwig Amination cluster_1 Part B: Nitro Group Reduction A Starting Materials (1-(2-fluorophenyl)piperazine, 1-chloro-4-nitrobenzene) B Pd-Catalyzed Cross-Coupling (Inert Atmosphere, Toluene, Heat) A->B C Aqueous Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Intermediate Product (1-(4-Nitrophenyl)-4-(2-fluorophenyl)piperazine) D->E F Dissolution of Intermediate E->F Proceed to Part B G Reduction Reaction (SnCl2·2H2O, Ethanol, Heat) F->G H Basification & Extraction G->H I Purification (Recrystallization/Column) H->I J Final Product (1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine) I->J

Caption: High-level workflow for the two-part synthesis protocol.

Reaction Scheme

reaction_scheme R1 1-(2-fluorophenyl)piperazine I1 1-(4-Nitrophenyl)-4-(2-fluorophenyl)piperazine R1->I1 Pd₂(dba)₃, BINAP NaOtBu, Toluene, 100°C R2 1-chloro-4-nitrobenzene R2->I1 Pd₂(dba)₃, BINAP NaOtBu, Toluene, 100°C plus1 + plus1->I1 Pd₂(dba)₃, BINAP NaOtBu, Toluene, 100°C R2_struct P1 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine I1->P1 SnCl₂·2H₂O Ethanol, 75°C R1_struct I1_struct P1_struct

Sources

Application

Comprehensive Application Note: HPLC Method Development and Quantification for 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine

Executive Summary The accurate quantification of complex, multi-basic active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, mechanistically driven approach to chromatographic method develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex, multi-basic active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, mechanistically driven approach to chromatographic method development. 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is a highly polarizable, dual-basic phenylpiperazine derivative. Due to its structural propensity for severe secondary interactions with silica-based stationary phases, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often yields unacceptable peak tailing and poor resolution.

This application note details a self-validating, step-by-step RP-HPLC method development strategy. By analyzing the causality behind analyte-stationary phase interactions, we establish a robust protocol optimized for peak symmetry, reproducibility, and compliance with the1 [1].

Chemical Profiling & Chromatographic Causality

To design an effective separation method, we must first deconstruct the analyte's physicochemical profile. 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine contains three critical functional domains:

  • The Piperazine Core: Contains secondary/tertiary aliphatic nitrogens with a high pKa (~8.0–9.0).

  • The Aniline Moiety (4-Aminophenyl): Contains a primary aromatic amine with a lower pKa (~4.5).

  • The Fluorophenyl Group: Imparts localized lipophilicity and increases the molecule's overall UV absorptivity.

The Causality of Peak Tailing

As analytical scientists, we frequently encounter the notorious "piperazine tailing" phenomenon. Because this compound possesses multiple basic nitrogen atoms, it exists as a polycationic species under acidic to neutral conditions. When analyzed on traditional, un-endcapped silica columns, these protonated amines undergo severe ion-exchange interactions with residual, ionized silanol groups ( Si−O− ) on the stationary phase[2].

This secondary electrostatic interaction is the direct causality behind right-skewed peak tailing, retention time drift, and compromised theoretical plate counts. To achieve quantitative accuracy, our method must actively suppress this mechanistic pathway.

SilanolMechanism A 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (Polycationic at pH < 7) C Secondary Electrostatic Interactions (Causes Severe Peak Tailing) A->C B Free Silanols (Si-O⁻) on Silica Support B->C D Strategy 1: Low pH (< 3.0) Protonate Silanols to Si-OH C->D E Strategy 2: High pH (> 9.0) Neutralize Piperazine Analyte C->E F Strategy 3: Base-Deactivated End-Capped C18 Column C->F G Symmetrical Peak Shape & High Theoretical Plates D->G E->G F->G

Mechanistic pathways for mitigating secondary silanol interactions in basic drug analysis.

Method Development Strategy

To overcome the challenges outlined above, the chromatographic parameters were selected based on the following rationales:

  • Stationary Phase Selection: A high-purity, extensively end-capped C18​ column (e.g., base-deactivated silica) is mandatory. End-capping chemically shields the residual silanols, drastically reducing the active sites available for secondary interactions with the piperazine nitrogens [3].

  • Mobile Phase pH Control: We employ a low-pH strategy (pH 2.5–3.0) using a 25 mM Potassium Phosphate buffer. At pH 2.5, the analyte is fully protonated (ensuring a consistent hydrodynamic volume), and more importantly, the surface silanols are protonated into their neutral form ( Si−OH ), effectively shutting down the ion-exchange pathway [4].

  • Organic Modifier: Acetonitrile is selected over methanol. Its lower viscosity enhances mass transfer within the column, yielding sharper peaks for rigid aromatic systems [5].

Experimental Protocols & Workflows

The following protocol is designed as a self-validating system. By incorporating strict System Suitability Testing (SST) criteria directly into the workflow, the method ensures real-time verification of analytical integrity before sample quantification begins.

AnalyticalWorkflow S1 Sample Prep & Extraction S2 RP-HPLC Separation (pH 2.5) S1->S2 S3 Diode Array Detection (254 nm) S2->S3 S4 Data Processing & ICH Validation S3->S4

End-to-end analytical workflow for piperazine derivative quantification.

Reagents and Materials
  • Analyte: 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Potassium dihydrogen phosphate ( KH2​PO4​ ), adjusted to pH 2.5 ± 0.05 with orthophosphoric acid.

Chromatographic Conditions
  • Column: Base-deactivated C18​ (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 25 mM KH2​PO4​ Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient.

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 13.0 min: Hold at 80% B

    • 13.0 - 13.1 min: Return to 10% B

    • 13.1 - 18.0 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controls solvent viscosity and improves reproducibility).

  • Detection: UV/DAD at 254 nm (Optimal wavelength for the fluorophenyl and aniline chromophores).

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with gentle sonication, then make up to volume with Mobile Phase A (Concentration: 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution with the initial mobile phase composition (90% Buffer : 10% Acetonitrile) to construct a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Causality note: Diluting in the initial mobile phase prevents solvent-mismatch effects, which can cause peak splitting at the column head.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the 50.0 µg/mL working standard six times. The system is validated for use only if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥ 5,000.

System Suitability & ICH Q2(R2) Validation

To ensure the method is fit for its intended purpose in pharmaceutical development, it must be fully validated according to the 2 [6]. The method's performance characteristics are evaluated based on specificity, linearity, accuracy, and precision.

Quantitative Validation Summary
Validation ParameterICH Q2(R2) Definition & CriteriaExperimental Target for Piperazine Derivative
Specificity Ability to assess the analyte unequivocally in the presence of impurities.Resolution ( Rs​ ) > 2.0 from nearest degradation product or synthesis impurity peak.
Linearity & Range Proportionality of signal to concentration over the reportable range. R2≥0.999 across the working range (1.0 to 100.0 µg/mL).
Accuracy Closeness of agreement between the accepted true value and the found value.98.0% – 102.0% Mean Recovery across three concentration levels (Low, Mid, High).
Repeatability Intra-assay precision under the same operating conditions over a short interval.%RSD ≤2.0% (n=6 injections at 100% test concentration).
Intermediate Precision Inter-day, inter-analyst, or inter-equipment precision.%RSD ≤2.0% (n=12 across two different days and analysts).
LOD / LOQ Lowest amount detectable (LOD) and quantifiable (LOQ) with suitable precision.Signal-to-Noise ( S/N ) ≥3 for LOD; S/N≥10 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in parameters. Tf​≤1.5 when pH varies by ±0.2 or column temp varies by ±5∘C .

By strictly adhering to these parameters, the developed HPLC method transitions from a theoretical framework into a highly reliable, regulatory-compliant analytical tool suitable for QA/QC environments and pharmacokinetic profiling.

References

  • Validation of Analytical Procedures Q2(R2)
  • Resolving Peak Tailing in HPLC Analysis of Basic Compounds BenchChem Troubleshooting & Optimization URL
  • Essential Guides to Method Development in Liquid Chromatography Molnar Institute URL
  • HPLC Method Development - A Review Suresh Gyan Vihar University URL
  • Electrochemical HPLC Determination of Piperazine Drugs PMC - National Institutes of Health URL
  • ICH Q2(R2)

Sources

Method

Advanced NMR Spectroscopy Characterization of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine: Protocols for Structural Elucidation

Introduction & Strategic Rationale 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is a highly functionalized bis-aryl piperazine derivative. Compounds of this class are critical pharmacophores in drug discovery, frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is a highly functionalized bis-aryl piperazine derivative. Compounds of this class are critical pharmacophores in drug discovery, frequently utilized in the development of central nervous system (CNS) therapeutics, antipsychotics, and antimicrobial agents[1].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of challenges and opportunities. The molecule consists of three distinct spin domains: the electron-rich 4-aminophenyl ring, the conformationally dynamic piperazine core, and the 2-fluorophenyl ring, which introduces complex heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C)[2]. This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of this compound using 1D and 2D NMR techniques.

Molecular Architecture & NMR Strategy

To achieve a self-validating structural assignment, the analytical workflow must isolate the three molecular domains before linking them via through-bond correlations.

  • Domain A (4-Aminophenyl): Exhibits an AA′BB′ spin system in 1 H NMR. The primary amine (-NH 2​ ) is highly sensitive to solvent exchange and hydrogen bonding.

  • Domain B (Piperazine Core): Contains four methylene (-CH 2​ -) groups. Due to the restricted rotation and ring flipping, these protons can exhibit line broadening at lower temperatures.

  • Domain C (2-Fluorophenyl): The presence of the 19 F nucleus (spin ½) splits the adjacent aromatic protons and carbons. Analyzing the JCF​ coupling constants ( 1J , 2J , 3J ) is mandatory for assigning the carbon framework of this ring[3].

Workflow A Sample Prep DMSO-d6 + CFCl3 B 1D Acquisition 1H, 13C, 19F A->B C 2D Connectivity COSY, HSQC, HMBC B->C D Spin System Assignment C->D E Structural Validation D->E

Workflow for the complete NMR structural elucidation of the target molecule.

Sample Preparation: Causality and Self-Validation

The choice of solvent is the most critical variable in the sample preparation phase. While CDCl 3​ is standard for many organic molecules, it is suboptimal here.

Causality behind solvent selection: The 4-aminophenyl group contains a primary amine (-NH 2​ ). In non-polar solvents like CDCl 3​ , the amine protons exchange rapidly with trace moisture, resulting in a broad, poorly defined signal that cannot be accurately integrated. By selecting DMSO-d 6​ , the solvent strongly hydrogen-bonds with the -NH 2​ protons. This drastically slows the exchange rate, shifting the signal downfield (typically ~4.60 ppm) and sharpening it into a distinct broad singlet.

Self-Validating System: This solvent choice creates an internal validation metric. In DMSO-d 6​ , the integral of the -NH 2​ peak must be exactly 2.00 relative to the 4.00 integral of the piperazine core's N1-adjacent methylenes. Any deviation greater than 5% immediately flags the presence of moisture, sample degradation, or incomplete reduction of a nitro-precursor during synthesis.

Preparation Protocol
  • Weigh 15–20 mg of the highly purified compound (>98% by HPLC).

  • Dissolve in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • For 19 F referencing, add a sealed capillary of CFCl 3​ (Trichlorofluoromethane) to the NMR tube, or rely on the unified scale referencing via the 1 H TMS signal.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

1D NMR Acquisition & Interpretation

1 H NMR Analysis

The 1 H spectrum will clearly delineate the three domains. The piperazine core typically presents as two sets of multiplets (4H each) around 2.95–3.15 ppm. To prevent line broadening caused by slow conformational flipping of the piperazine chair conformations, the probe temperature should be elevated to 300 K[4].

13 C and 19 F NMR Analysis

The 13 C spectrum is dominated by the C−F spin-spin coupling in the 2-fluorophenyl ring. The carbon directly attached to the fluorine ( C2′ ) will appear as a doublet with a massive coupling constant ( 1JCF​≈245 Hz). The ortho and meta carbons will show 2JCF​ (~15-20 Hz) and 3JCF​ (~8 Hz) couplings, respectively[2].

Protocol Validation Check: Run both a standard 13 C spectrum and a 13 C{ 19 F} (fluorine-decoupled) spectrum. Peaks that collapse from doublets into singlets in the decoupled spectrum unambiguously belong to the 2-fluorophenyl domain, providing a self-validating assignment.

Summarized Quantitative Data
NucleusChemical Shift (ppm)Multiplicity J -Coupling (Hz)Domain / Assignment
1 H 4.60br s--NH 2​ (Amine)
1 H 6.50d8.54-Aminophenyl ( H3,H5 )
1 H 6.72d8.54-Aminophenyl ( H2,H6 )
1 H 6.95 – 7.15mComplex2-Fluorophenyl ( H3′,H4′,H5′,H6′ )
1 H 2.95m-Piperazine Core (-CH 2​ -)
1 H 3.12m-Piperazine Core (-CH 2​ -)
13 C 155.2d 1JCF​=245.0 2-Fluorophenyl ( C2′ )
13 C 140.5d 2JCF​=8.5 2-Fluorophenyl ( C1′ )
13 C 116.1d 2JCF​=20.2 2-Fluorophenyl ( C3′ )
13 C 142.8s-4-Aminophenyl ( C1 )
13 C 50.5, 51.2s-Piperazine Core ( C2,C3,C5,C6 )
19 F -121.5mComplex2-Fluorophenyl ( −F )

(Note: Exact chemical shifts may vary slightly based on exact concentration and temperature).

2D NMR Workflows for Structural Validation

To definitively prove the connectivity between the piperazine core and the two distinct aryl rings, 2D NMR is required.

  • COSY (Correlation Spectroscopy): Validates the AA′BB′ system of the 4-aminophenyl ring and maps the continuous spin system of the 2-fluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns all protonated carbons, separating the overlapping aromatic signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating experiment for this molecule. You must observe cross-peaks between the piperazine protons (~3.12 ppm) and the quaternary carbons of the aryl rings ( C1 of the aminophenyl ring and C1′ of the fluorophenyl ring).

Connectivity N1 4-Aminophenyl Domain N1->N1 COSY (AA'BB') N2 Piperazine Core N1->N2 HMBC (N1-C to Piperazine-H) N2->N2 COSY (CH2-CH2) N3 2-Fluorophenyl Domain N3->N2 HMBC (N4-C to Piperazine-H) N3->N3 COSY (Aromatic H)

2D NMR connectivity map highlighting key COSY and HMBC correlations.

Step-by-Step Experimental Methodology

  • Spectrometer Preparation: Insert the sample into a 400 MHz or higher NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO). Allow the sample to equilibrate at 300 K for 5 minutes to stabilize the piperazine ring dynamics.

  • Tuning and Shimming: Tune the probe to 1 H, 13 C, and 19 F. Perform gradient shimming on the 2 H lock signal of DMSO-d 6​ until the lock level is stable and the baseline is flat.

  • 1 H Acquisition: Run a standard 1D 1 H sequence (e.g., zg30). Use a relaxation delay ( D1 ) of 2 seconds. Acquire 16–32 scans.

  • 19 F Acquisition: Switch to the 19 F channel. Causality: Fluorine nuclei often have long T1​ relaxation times. Set D1 to at least 3 seconds to ensure quantitative signal return[3]. Acquire 32 scans.

  • 13 C Acquisition: Run a 1 H-decoupled 13 C sequence (zgpg30). Acquire a minimum of 1024 scans due to the low natural abundance of 13 C and the splitting of the fluorophenyl carbons, which reduces peak height.

  • 2D Setup:

    • Run a gradient COSY (cosygpqf) with 128 increments in t1​ .

    • Run a multiplicity-edited HSQC (hsqcedetgpsisp2.2) to differentiate -CH 2​

      • (piperazine) from -CH- (aromatic).
    • Run an HMBC (hmbcgplpndqf) optimized for long-range couplings ( JCH​=8 Hz).

  • Processing: Apply zero-filling and appropriate window functions (e.g., exponential multiplication with LB = 0.3 Hz for 1D 1 H, sine-bell squared for 2D) before Fourier transformation.

References

  • Ozdinc, H., Onul, N., & Ozkok, F. (2024). Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. The European Chemistry and Biotechnology Journal. Available at:[Link]

  • Mugumbate, G., et al. (2017). Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1. PubMed Central (PMC), National Institutes of Health. Available at:[Link] (Inferred from standard PMC repository structures for bis-aryl piperazine evaluations).

  • Hutton, H. M., Richardson, B., & Schaefer, T. (1967). Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes. Canadian Journal of Chemistry. Available at:[Link]

Sources

Application

Application Note: Mass Spectrometric Characterization of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine

Introduction 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is a disubstituted piperazine derivative. The piperazine scaffold is a common structural motif in a wide array of pharmacologically active compounds, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is a disubstituted piperazine derivative. The piperazine scaffold is a common structural motif in a wide array of pharmacologically active compounds, including antipsychotics, antidepressants, and anxiolytics. Furthermore, many piperazine derivatives have emerged as new psychoactive substances (NPS), necessitating robust analytical methods for their identification and characterization in forensic and clinical settings.[1][2][3][4][5] Understanding the mass spectrometric fragmentation behavior of such compounds is crucial for their unambiguous identification, structural elucidation, and quantitation in complex matrices.

This application note provides a detailed guide to the expected mass spectrometry fragmentation patterns of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine. It outlines a comprehensive protocol for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI), and explains the mechanistic basis for the observed fragmentation pathways. The insights provided herein are grounded in established principles of mass spectrometry and comparative analysis with structurally related piperazine derivatives.[4][6][7]

Experimental Workflow & Protocol

A systematic approach is essential for the reliable analysis of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine. The following workflow and detailed protocol are designed to ensure high-quality data acquisition for fragmentation analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation stock Stock Solution Preparation working Working Standard Dilution stock->working matrix Matrix Spiking (e.g., plasma, urine) working->matrix extraction Solid Phase or Liquid-Liquid Extraction matrix->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms1 Full Scan MS (MS1) ionization->ms1 ms2 Product Ion Scan (MS/MS) ms1->ms2 peak Peak Integration & Smoothing ms2->peak fragmentation_analysis Fragmentation Pathway Analysis peak->fragmentation_analysis library Spectral Library Comparison fragmentation_analysis->library reporting Reporting library->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine.

Detailed Protocol: LC-MS/MS Analysis

This protocol is a self-validating system, incorporating quality control checks to ensure data integrity.

1. Materials and Reagents:

  • 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound with a distinct mass.

2. Sample Preparation: a. Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol. b. Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare working solutions at appropriate concentrations (e.g., 1 µg/mL for fragmentation studies). c. For Biological Matrices: Spike the matrix with the working solution. Perform protein precipitation with cold acetonitrile, followed by centrifugation. The supernatant can then be diluted or directly injected.[3][8] For lower concentrations, a solid-phase extraction (SPE) may be necessary to clean up and concentrate the sample.[9]

3. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The specific gradient should be optimized to achieve good peak shape and separation from any matrix components.[3][6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms in the piperazine ring, which are readily protonated.

  • MS1 (Full Scan): Acquire full scan spectra over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

  • MS2 (Product Ion Scan): Perform product ion scans on the [M+H]⁺ ion of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions, from precursor-rich to fragment-rich spectra. The optimal collision energy should be determined empirically.

Predicted Fragmentation Patterns and Mechanistic Insights

The fragmentation of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine under collision-induced dissociation (CID) is expected to be directed by the protonated piperazine ring, leading to characteristic cleavages of the C-N bonds. The presence of the aminophenyl and fluorophenyl substituents will influence the relative abundance and m/z of the resulting fragment ions.[4]

The molecular weight of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (C₁₆H₁₈FN₃) is 287.34 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 288.15.

Key Fragmentation Pathways:

  • Piperazine Ring Opening: The most common fragmentation pathway for N-arylpiperazines involves the cleavage of the C-N bonds within the piperazine ring. This can occur via a charge-site initiated (alpha-cleavage) or radical-site initiated mechanism, depending on the ionization method, though with ESI, charge-site initiation is predominant.[10][11][12]

  • Cleavage of the Aryl-Nitrogen Bond: Scission of the bond between the phenyl rings and the piperazine nitrogen atoms can also occur.

G cluster_path1 Pathway 1: Piperazine Ring Cleavage cluster_path2 Pathway 2: Aryl-N Cleavage M [M+H]⁺ m/z 288.15 F1 Fragment A m/z 194.11 [C₁₂H₁₃FN]⁺ M->F1 - C₄H₇N₂ F2 Fragment B m/z 164.09 [C₁₀H₁₁FN]⁺ M->F2 - C₆H₇N₂ F3 Fragment C m/z 121.07 [C₇H₉N₂]⁺ M->F3 - C₉H₉F F4 Fragment D m/z 95.05 [C₅H₇N₂]⁺ M->F4 - C₁₁H₁₁FN F5 Fragment E m/z 108.08 [C₆H₈N₂]⁺ M->F5 - C₁₀H₁₀FN F6 Fragment F m/z 95.04 [C₆H₄F]⁺ M->F6 - C₁₀H₁₄N₃

Caption: Proposed fragmentation pathways for protonated 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine.

Interpretation of Major Fragments:

Fragment IonProposed Structurem/z (monoisotopic)Mechanistic Origin
[M+H]⁺ Protonated Parent Molecule288.15Electrospray ionization in positive mode.
A [2-fluorophenyl-N-ethylenimine]⁺194.11Cleavage of the piperazine ring with loss of the aminophenyl-ethylamino moiety.
B [2-fluorophenyl-N-vinyl]⁺164.09Further fragmentation of the piperazine ring, leading to a more stable vinyl-substituted ion.
C [4-aminophenyl-piperazine]⁺ fragment121.07Cleavage of the C-N bond between the piperazine ring and the 2-fluorophenyl group, followed by piperazine ring opening.
D [Piperazine-N-vinyl]⁺ fragment with aminophenyl95.05A smaller fragment resulting from extensive piperazine ring cleavage.
E [4-aminophenyl-N-ethyl]⁺ ion108.08Cleavage of the bond between the aminophenyl group and the piperazine nitrogen, with subsequent rearrangement.
F [2-fluorophenyl]⁺ cation95.04Cleavage of the bond between the fluorophenyl group and the piperazine nitrogen. The stability of this aromatic cation makes it a plausible fragment.[13]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained fragmentation data, the following steps are critical:

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the precursor and fragment ions. This allows for the determination of elemental compositions, which greatly aids in the confirmation of fragment structures.[6][14]

  • Isotopic Pattern Analysis: The presence of a fluorine atom will not result in a distinct isotopic pattern like chlorine or bromine. However, accurate mass measurement will confirm its presence in a fragment.

  • MSⁿ Experiments: If the instrumentation allows, performing MS³ experiments on the major fragment ions can provide further structural information and confirm the proposed fragmentation pathways.[2]

  • Comparison with Analogs: The fragmentation pattern should be compared with that of structurally similar compounds, such as 1-(4-aminophenyl)piperazine and 1-(2-fluorophenyl)piperazine, if available. This comparative analysis can help in assigning the origin of specific fragments.

Conclusion

The mass spectrometric fragmentation of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is predicted to be dominated by cleavages within and around the protonated piperazine ring. The proposed fragmentation pathways and the corresponding m/z values provide a robust framework for the identification and structural confirmation of this compound using LC-MS/MS. The detailed protocol and validation strategies outlined in this application note are designed to yield high-quality, reliable data for researchers in drug development and forensic analysis. By understanding these fragmentation patterns, scientists can confidently identify this and related compounds in various analytical scenarios.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • ResearchGate. (n.d.).
  • Wojciechowska, D., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology.
  • ResearchGate. (n.d.).
  • Staack, R. F., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Journal of Mass Spectrometry.
  • Chemistry LibreTexts. (2023).
  • Welz, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules.
  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Chad's Prep. (2016).
  • Universidad de Guanajuato. (n.d.).
  • Shimadzu. (n.d.).
  • Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences.
  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.
  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
  • UNODC. (n.d.).
  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. Journal of the American Society for Mass Spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals tasked with synthesizing 1-(4-Aminophenyl)-4-(2-fluorophenyl)pipera...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals tasked with synthesizing 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine.

Because this synthesis relies on a two-step sequence—a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction—precise temperature control is the single most critical variable for maintaining chemoselectivity and maximizing yield.

SynthesisWorkflow Start 1-(2-fluorophenyl)piperazine + 4-fluoronitrobenzene SNAr_Temp SNAr Temperature? (Base, Polar Aprotic Solvent) Start->SNAr_Temp SNAr_Low < 80°C Incomplete Conversion SNAr_Temp->SNAr_Low Too Low SNAr_Opt 80-100°C Optimal SNAr Coupling SNAr_Temp->SNAr_Opt Ideal SNAr_High > 110°C Solvent Degradation / Tars SNAr_Temp->SNAr_High Too High Intermediate 1-(2-fluorophenyl)-4-(4-nitrophenyl)piperazine SNAr_Opt->Intermediate Red_Temp Reduction Temperature? (Pd/C, H2) Intermediate->Red_Temp Red_Low < 20°C Sluggish Reduction Red_Temp->Red_Low Too Low Red_Opt 20-30°C Optimal Nitro Reduction Red_Temp->Red_Opt Ideal Red_High > 50°C Risk of Hydrodefluorination Red_Temp->Red_High Too High Final Target Piperazine Red_Opt->Final

Fig 1: Temperature optimization workflow for the two-step synthesis of the target piperazine.

Module 1: Step 1 - SNAr Coupling Temperature Optimization

The first step involves coupling 1-(2-fluorophenyl)piperazine with 4-fluoronitrobenzene[1].

The Causality of Temperature: The reaction requires sufficient kinetic energy to overcome the activation barrier for forming the Meisenheimer complex[2]. While the nitro group strongly activates the para-fluoro position, the steric bulk of the secondary amine on the piperazine ring necessitates moderate heating. However, if the temperature exceeds 110 °C in a solvent like Dimethylformamide (DMF), the solvent undergoes thermal decomposition to release dimethylamine. This small, highly nucleophilic amine will outcompete your piperazine, reacting with 4-fluoronitrobenzene to form N,N-dimethyl-4-nitroaniline, severely depressing your yield.

Table 1: SNAr Temperature Profiling (Conditions: 1-(2-fluorophenyl)piperazine, 4-fluoronitrobenzene, K₂CO₃, DMF, 12 h)

Temperature (°C)Conversion (%)Desired Product Yield (%)Major Impurities Observed
604542Unreacted starting materials
85 >99 94 Trace
100>9991Trace
130>9968N,N-dimethyl-4-nitroaniline, Tars
Self-Validating Protocol A: SNAr Coupling
  • Preparation: Charge a dry, nitrogen-purged reactor with 1-(2-fluorophenyl)piperazine (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add K₂CO₃ (2.0 eq) as a fine powder. Note: Finely milled base ensures maximum surface area for rapid proton scavenging, preventing the reverse reaction.

  • Electrophile Addition: Add 4-fluoronitrobenzene (1.05 eq) dropwise.

  • Thermal Control: Heat the reaction mixture to 85 °C. Maintain this temperature strictly using a PID-controlled heating mantle.

  • Validation: Monitor the reaction. The system is self-validating: the mixture will turn a vibrant, deep yellow (indicative of the nitroaromatic complex formation). When the color stabilizes and TLC/HPLC shows <1% starting material (typically 8-12 hours), the reaction is complete.

  • Workup: Cool to room temperature and quench with ice water (30 volumes) to precipitate the product. Filter and wash thoroughly with water to remove all DMF and inorganic salts.

Module 2: Step 2 - Nitro Reduction Temperature Optimization

The second step is the reduction of the intermediate 1-(2-fluorophenyl)-4-(4-nitrophenyl)piperazine to the final amino compound[3].

The Causality of Temperature: Temperature control here is strictly about chemoselectivity. The nitro group is easily reduced via catalytic hydrogenation (Pd/C and H₂) at ambient temperatures (20–30 °C). However, your molecule contains a vulnerable aryl fluoride moiety. Palladium is a highly effective catalyst for the hydrodefluorination of fluoroarenes[4]. If the reduction temperature is pushed above 50 °C to "accelerate" the reaction, the thermal energy becomes sufficient for the Pd(0) species to oxidatively add into the strong C(sp²)-F bond. This results in the irreversible cleavage of the fluorine atom, yielding the des-fluoro impurity (1-(4-aminophenyl)-4-phenylpiperazine).

Table 2: Reduction Temperature Profiling (Conditions: Intermediate, 10% Pd/C, H₂ (1 atm), Methanol, 6 h)

Temperature (°C)Nitro Conversion (%)Desired Product Yield (%)Hydrodefluorination Impurity (%)
1065640
25 >99 96 < 0.5
50>998214
75>994551
Self-Validating Protocol B: Catalytic Hydrogenation
  • Preparation: Dissolve the intermediate 1-(2-fluorophenyl)-4-(4-nitrophenyl)piperazine (1.0 eq) in a protic solvent such as Methanol or Ethanol (15 volumes)[3].

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 eq Pd) under a gentle blanket of nitrogen to prevent auto-ignition of the catalyst vapors.

  • Atmosphere Exchange: Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Thermal Control: Maintain the hydrogen pressure at 1-2 atm and stir vigorously at 25 °C. Critical: The reduction is exothermic. Use a cooling water bath to ensure the internal temperature never exceeds 30 °C.

  • Validation: Monitor the hydrogen uptake via a mass flow meter or balloon volume. The reaction self-validates its completion when hydrogen consumption abruptly ceases (typically 4-6 hours).

  • Workup: Purge the system thoroughly with Nitrogen. Filter the catalyst through a pad of Celite (do not let the filter cake run dry to avoid fire risks), and concentrate the filtrate under vacuum to yield the target piperazine.

Troubleshooting & FAQs

Q: Can I use 4-chloronitrobenzene instead of 4-fluoronitrobenzene to save on raw material costs? A: Yes, but you must alter your thermal parameters. Chloride is a significantly poorer leaving group in SNAr reactions than fluoride. You will need to increase the reaction temperature to 120–125 °C[3]. Because DMF decomposes at this temperature, you must switch your solvent to N-Methyl-2-pyrrolidone (NMP) to prevent solvent degradation and amine impurities.

Q: My LC-MS analysis of the final product shows a major impurity with a mass of [M-18]+. What went wrong? A: You are observing the hydrodefluorination impurity (loss of a Fluorine atom [-19 Da], addition of a Hydrogen atom [+1 Da]). This occurs when the Pd/C catalyzed reduction step is run at too high a temperature (>50 °C) or too high a hydrogen pressure[4]. Strictly control the reduction temperature to 20–25 °C using a cooling bath and keep H₂ pressure at 1-2 atm.

Q: The SNAr reaction mixture turned black and yielded a sticky, tarry substance instead of a yellow powder. Why? A: This is a classic indicator of thermal degradation, which is common when SNAr reactions in DMF exceed 110 °C. The excessive heat causes polymerization of the nitroaromatics and breakdown of the solvent. Discard the batch and strictly adhere to the optimal 85–100 °C window.

Q: The nitro reduction stalled at 60% conversion despite being at 25 °C. Should I heat it up? A: No. Do not heat the reaction, or you risk defluorination. A stalled reduction at optimal temperatures usually indicates catalyst poisoning (often from residual sulfur or inorganic salts from the SNAr step) or poor hydrogen mass transfer. Re-filter your starting material to ensure purity, increase your stirring speed to improve gas-liquid mixing, or add a fresh catalytic amount of Pd/C.

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine

Welcome to the technical support guide for ensuring the long-term stability of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine. This document is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ensuring the long-term stability of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine. This document is designed for researchers, scientists, and drug development professionals who handle this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to maintain its integrity throughout your experiments and storage.

Understanding the Degradation Profile

1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine possesses two primary structural motifs that are susceptible to degradation: the aromatic amine (aniline) group and the piperazine ring. Understanding these vulnerabilities is the first step toward effective preservation.

  • Oxidative Degradation: The aminophenyl group is electron-rich and highly susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen and accelerated by exposure to light (photolysis), elevated temperatures, and the presence of metal ions.[3] Oxidation often leads to the formation of colored impurities, such as quinone-like structures, which can be a primary indicator of sample degradation. The nitrogen atoms within the piperazine ring can also be oxidized.[4]

  • Hydrolytic and pH Sensitivity: While the compound is generally stable, extreme pH conditions can pose a risk. The piperazine ring can undergo ring-opening reactions under harsh acidic or basic conditions, especially at elevated temperatures.[5] Furthermore, acidic environments can protonate the amine groups, which may alter their susceptibility to other degradation pathways.

  • Thermal Stress: High temperatures accelerate all chemical reactions, including degradation.[4] Beyond promoting oxidation, thermal stress can lead to the formation of various byproducts through complex reaction pathways.[5]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Based on the stability profile of analogous aromatic amines and piperazine derivatives, the following conditions are recommended for maximizing shelf life.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to -80°C[6][7]Significantly slows down all potential degradation reactions, including oxidation and thermal decomposition.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is the primary driver of oxidative degradation of the aminophenyl group.[4]
Light Amber vial or light-blocking containerProtects the compound from photolytic degradation, as UV light can catalyze oxidation.[8][9]
Container Tightly sealed, high-quality glass vialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic to minimize leaching and potential reactivity.
Form Solid (lyophilized powder if applicable)Storing the compound in its solid form minimizes mobility and reactivity compared to solutions.

Q2: I've noticed my solid sample has changed color from off-white to a yellowish or brownish tint. What does this mean?

A2: Discoloration is a strong indicator of oxidative degradation. The formation of colored byproducts is characteristic of the oxidation of aromatic amines.[1] You should immediately perform a purity analysis (e.g., via HPLC) to quantify the extent of degradation before using the material in any experiment.

Q3: Can I store this compound in a solution?

A3: Storing in solution is generally not recommended for long-term periods. If short-term storage in solution is necessary, use a deoxygenated aprotic solvent (e.g., anhydrous DMSO or DMF), store at -80°C, and blanket the headspace of the vial with an inert gas. Avoid aqueous or protic solvents, as they can facilitate hydrolytic degradation or pH-related instability.[10]

Q4: How can I check the purity of my stored compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for assessing purity.[11] This involves using a method that can separate the intact parent compound from all potential degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid). UV detection is suitable for this molecule due to its aromatic rings.

Q5: Are there any additives I can use to improve stability?

A5: For bulk storage, the addition of antioxidants can be considered, though this may interfere with downstream applications. Hindered phenolic antioxidants (like BHT) or radical scavengers can inhibit oxidative degradation pathways.[12][13] However, for most laboratory-scale applications, strict adherence to proper storage conditions (inert atmosphere, low temperature) is the preferred and cleanest method of preservation. Note that some antioxidants can have antagonistic effects with amine compounds under certain conditions.[14]

Troubleshooting Guide

Use this guide to diagnose and resolve common stability-related issues.

Table 2: Troubleshooting Common Stability Issues

Observed ProblemPotential Cause(s)Recommended Action(s)
Sample Discoloration (Yellow/Brown) Oxidative degradation due to exposure to air and/or light.1. Immediately re-test purity via a stability-indicating HPLC method. 2. If purity is compromised, consider re-purification or discarding the batch. 3. Review storage procedures; ensure proper use of inert gas and light-protected vials.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.1. Perform forced degradation studies (see Protocol 2) to tentatively identify the nature of the degradants (e.g., oxidative, hydrolytic). 2. Use LC-MS to identify the mass of the impurity peaks to help elucidate their structures.[15] 3. Re-evaluate storage conditions; a more stringent temperature (-80°C) or atmosphere may be needed.
Decreased Potency or Inconsistent Experimental Results Loss of the active parent compound due to degradation.1. Quantify the compound's purity and concentration before each use. 2. Aliquot the compound upon receipt into single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure. 3. Ensure the compound is fully dissolved and stable in the chosen experimental vehicle.
Poor Solubility of a Previously Soluble Sample Formation of insoluble polymeric degradation products or change in crystalline form.1. Confirm the identity and purity of the material. 2. Attempt solubilization using gentle heating or sonication, but monitor for further degradation. 3. If insolubility persists, the batch is likely compromised and should be discarded.
Experimental Protocols & Workflows
Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol minimizes exposure to detrimental environmental factors upon receiving a new batch of the compound.

  • Preparation: Work in a clean, dry environment, preferably within a glove box or a fume hood purged with nitrogen or argon.

  • Vial Preparation: Prepare several pre-labeled, amber glass vials with PTFE-lined screw caps. Ensure vials are completely dry.

  • Equilibration: Allow the primary container of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aliquoting: Quickly weigh and dispense the desired amount of the solid compound into each pre-prepared vial.

  • Inerting: Purge the headspace of each vial with a gentle stream of nitrogen or argon for 15-30 seconds.

  • Sealing: Immediately and tightly seal each vial. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the aliquoted vials into a designated, clearly labeled box and transfer to the appropriate long-term storage freezer (-20°C or -80°C).

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_env Work in Inert Environment prep_vials Prepare Dry, Amber Vials equilibrate Equilibrate Primary Container to RT prep_vials->equilibrate aliquot Weigh and Dispense into Vials equilibrate->aliquot purge Purge Headspace with N2/Ar aliquot->purge seal Tightly Seal Vials (Use Parafilm®) purge->seal store Store at -20°C to -80°C seal->store

Figure 1. Workflow for proper aliquoting and handling.

Protocol 2: Outline for a Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[1][16][17]

  • Objective: To intentionally degrade the compound under controlled stress conditions to identify likely degradation products.

  • Procedure:

    • Sample Preparation: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in suitable solvents.

    • Stress Conditions (Expose separate samples to each):

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Store solid compound at 105°C for 48 hours.

      • Photolytic: Expose solution/solid to UV light (per ICH Q1B guidelines).[8][18]

    • Neutralization: After exposure, neutralize the acidic and basic samples before analysis.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS system.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks (degradants) and the loss of the parent peak.

    • The goal is to achieve 5-20% degradation, as this is typically sufficient to produce and detect primary degradants without destroying the sample.[17]

    • Use the mass spectrometry data to propose structures for the observed degradants.

G cluster_stress Apply Stress Conditions (Parallel) start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base ox Oxidation (H₂O₂) start->ox thermal Thermal (Heat, Solid) start->thermal photo Photolytic (UV Light) start->photo analyze Analyze All Samples + Control via HPLC-MS acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze evaluate Evaluate Data: Identify Degradants & Assess Mass Balance analyze->evaluate

Sources

Troubleshooting

resolving baseline noise in HPLC analysis of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine

Technical Support Center: Resolving Baseline Noise in HPLC Analysis A Guide for the Modern Chromatographer Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Baseline Noise in HPLC Analysis

A Guide for the Modern Chromatographer

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, I understand that a stable, quiet baseline is the foundation of accurate and reproducible results. This guide is designed to provide you, the researcher, with a structured, in-depth approach to troubleshooting one of the most common yet frustrating issues in HPLC: baseline noise, with a specific focus on the analysis of compounds like 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine.

This is not a simple checklist. Instead, we will explore the causal relationships between potential problems and their solutions, empowering you to diagnose and resolve issues with scientific rigor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My baseline is noisy. Where do I even begin to troubleshoot?

A1: A noisy baseline is a symptom that can point to a wide range of root causes, spanning from the mobile phase to the detector. The first step is to characterize the noise. Is it periodic (regular, repeating spikes or waves) or random (erratic, inconsistent)?

  • Periodic (Cyclic) Noise: This is often related to the mechanical components of the HPLC system that operate in a regular cycle, most commonly the pump.[1] If the noise pattern is very uniform, it could indicate an air bubble in the pump, a leak, or issues with a check valve or pump seal.[1]

  • Random (Irregular) Noise: This type of noise is typically associated with the detector (e.g., a failing lamp, contaminated flow cell), the mobile phase (e.g., poor mixing, contamination, outgassing), or the column.[1]

A logical workflow is essential. Before diving into invasive hardware changes, always start with the simplest and most common culprits: the mobile phase and system equilibration.

Below is a diagnostic workflow to guide your initial investigation.

Caption: Initial Diagnostic Workflow for HPLC Baseline Noise.

Q2: Could my mobile phase be the source of the baseline noise?

A2: Absolutely. The mobile phase is one of the most frequent sources of baseline issues.[2] Seemingly minor oversights in preparation can lead to significant problems.[3] Here’s what to consider:

  • Solvent Quality and Preparation: Always use HPLC-grade solvents, reagents, and water to minimize impurities that can create background noise.[4] Prepare mobile phases fresh daily, especially aqueous buffers like phosphate and acetate, which are prone to microbial growth.[3][5]

  • Degassing: Dissolved gases in the mobile phase can form bubbles as the solvent travels from the high-pressure environment of the column to the lower-pressure environment of the detector flow cell, causing significant noise.[6] Ensure your mobile phase is thoroughly degassed, preferably using an in-line degasser, but helium sparging or sonication are also effective methods.[2][7]

  • Mixing and Composition: For isocratic methods, pre-mixing solvents is recommended.[3] When mixing, be aware of volumetric contractions (e.g., with water/acetonitrile or water/methanol mixtures) and measure components separately before combining for accuracy.[8] In gradient elution, poor mixing can cause periodic fluctuations in the baseline.[9] If using a UV-absorbing additive like trifluoroacetic acid (TFA), ensure it's present in both mobile phase reservoirs (A and B) at a similar concentration to minimize baseline drift during the gradient.

  • Filtration: Always filter your mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[8][10] This prevents clogging of the system and protects the column and pump seals.

Protocol: Best Practices for Mobile Phase Preparation

  • Select Solvents: Use only HPLC-grade solvents and water. Ensure any buffers or additives are of high purity and within their expiry date.[8]

  • Measure Accurately: Measure the required volumes of each component separately using graduated cylinders or by weight for higher accuracy.[11]

  • Mix Thoroughly: Combine the components in a clean glass reservoir. If mixing aqueous buffers with organic solvents, add the organic solvent to the buffer to reduce the risk of salt precipitation.[3]

  • Filter: Filter the final mobile phase mixture through a compatible 0.45 µm or 0.22 µm membrane filter under vacuum.[11]

  • Degas: Degas the filtered mobile phase using an in-line degasser, sonication for at least 10 minutes, or by sparging with helium.[5]

  • Label and Store: Label the reservoir clearly with the composition, date, and your initials. Avoid long-term storage, especially for buffered solutions.[3]

Q3: How can I determine if my HPLC pump is causing the noisy baseline?

A3: Pump-related noise is typically periodic and often correlates with pressure fluctuations.[12] The pump is the heart of the system, and any inconsistency in flow will be reflected in the baseline.

  • Air Bubbles: Air trapped in the pump head is a common cause of pressure fluctuations and, consequently, a pulsating baseline.[13][14] This often happens after changing mobile phase reservoirs.

  • Faulty Check Valves: Check valves are critical for ensuring a consistent, one-way flow of the mobile phase. If they are dirty or malfunctioning, they can cause irregular flow and pressure drops, leading to baseline noise.[2][12] This is a frequent issue, especially when using additives like TFA.[7]

  • Worn Pump Seals: Pump seals wear down over time and can lead to leaks. A leak in the system will cause low, fluctuating pressure and an unstable baseline.[13][14]

Troubleshooting Workflow: Pump Issues

Caption: Troubleshooting Workflow for Pump-Related Baseline Noise.

Q4: What are the common detector-related causes of baseline noise?

A4: The detector is the final component to "see" the mobile phase before data acquisition, making it a common source of random baseline noise.

  • Contaminated or Dirty Flow Cell: Contaminants or air bubbles in the detector's flow cell can scatter light and cause significant noise.[4][9]

  • Failing Lamp: The deuterium lamp in a UV-Vis detector has a finite lifespan. As it ages, its energy output can become unstable, leading to increased noise and drift.[6]

  • Temperature Fluctuations: Significant temperature differences between the mobile phase exiting the column and the detector can cause refractive index changes, resulting in baseline drift or wander.[7][9] This is especially critical for refractive index detectors but can also affect UV detectors.

  • Incorrect Wavelength Selection: Setting the detection wavelength near the UV cutoff of a solvent can amplify noise.[15] For example, while methanol is transparent above 210 nm, its absorbance increases sharply below this, which can lead to a noisy baseline.

Common IssueSymptomRecommended Action
Dirty Flow Cell Random, high-frequency noiseFlush the cell with a strong, non-reactive solvent like methanol or isopropanol. For persistent contamination, flush with 1N Nitric Acid (never HCl).[4]
Air Bubbles in Cell Spikes or sawtooth noisePurge the system at a high flow rate. Consider adding a back-pressure regulator after the detector to keep gases dissolved.[4][16]
Aging UV Lamp Gradual increase in noise over time, lamp fails intensity testsPerform a lamp intensity or diagnostic test as per the manufacturer's instructions. Replace the lamp if it fails.[6]
Temperature Effects Slow, wandering baseline driftEnsure the column and detector are at a stable temperature. Use a column oven and shield the system from drafts.[7][12]
Q5: Are there any specific properties of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine I should consider?

A5: Yes. The chemical properties of your analyte are crucial. 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is a piperazine derivative. Piperazines are basic compounds containing amine functional groups.

  • pH of Mobile Phase: The primary amine on the phenyl ring and the secondary amines in the piperazine ring are basic. This means their charge state is highly dependent on the pH of the mobile phase. At low pH, these amines will be protonated, making the molecule more polar. This can lead to peak tailing on standard C18 columns due to strong interactions with residual silanols on the silica surface. Using a buffered mobile phase (e.g., with phosphate or acetate) at a controlled pH is critical for reproducible retention times and good peak shape, which in turn contributes to a more stable baseline between injections.

  • Potential for Derivatization: While not directly related to baseline noise, it's worth noting that for trace analysis, piperazine compounds can be derivatized to enhance their UV activity or improve their chromatographic behavior. For instance, reacting with NBD-Cl can form a stable, UV-active derivative.

  • Method Development: Published methods for piperazine analysis often use reversed-phase HPLC with mobile phases containing acetonitrile, water, and an additive like TFA or formic acid to improve peak shape.[17] However, as noted earlier, TFA can contribute to baseline noise if not used carefully.[7]

By understanding these properties, you can select a more robust mobile phase and column combination, proactively preventing issues that could manifest as baseline instability.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (n.d.). Retrieved from [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Retrieved from [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. (2011, July 23). Retrieved from [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4). Retrieved from [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks - G-M-I, Inc. (2025, March 25). Retrieved from [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. (n.d.). Retrieved from [Link]

  • HPLC Mobile Phase Guide | Reverse Phase vs Normal Phase Tips. (2026, March 12). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.). Retrieved from [Link]

  • Eliminating Baseline Problems - Agilent. (n.d.). Retrieved from [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. (2025, July 23). Retrieved from [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 3). Retrieved from [Link]

    • Preparation of Mobile Phase for HPLC. (n.d.). Retrieved from [Link]

  • 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting: What is causing baseline noise? - YouTube. (2022, October 25). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • hplc-troubleshooting-poster.pdf - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Piperazine - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog - NSF PAR. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of fluorinated piperazine derivatives in vitro

Comparative In Vitro Efficacy of Fluorinated Piperazine Derivatives: A Bench-to-Target Guide The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for block...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vitro Efficacy of Fluorinated Piperazine Derivatives: A Bench-to-Target Guide

The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for blockbuster therapeutics ranging from the antibacterial ciprofloxacin to the anticancer agent imatinib 1. However, as target resistance escalates across oncology and infectious diseases, researchers are increasingly turning to halogenation—specifically fluorination—to rescue and enhance the efficacy of piperazine derivatives.

As a Senior Application Scientist, I have observed that the transition from a standard piperazine to a fluorinated analog is not merely a structural tweak; it fundamentally rewires the molecule's physicochemical behavior in vitro. This guide objectively compares the performance of fluorinated piperazine derivatives against their non-fluorinated counterparts, backed by mechanistic causality and validated experimental protocols.

The Mechanistic Rationale: Why Fluorinate?

Before diving into the efficacy data, it is critical to understand the causality behind the performance shift when a fluorine atom or trifluoromethyl group is introduced to the piperazine ring or its pendant aryl groups:

  • Metabolic Stability: The C–F bond possesses an exceptional bond dissociation energy (485 kJ/mol) compared to the C–H bond (413 kJ/mol). In vitro microsomal stability assays consistently show that this fortifies the molecule against cytochrome P450-mediated oxidative degradation, extending its half-life by 30–50% 2.

  • Membrane Permeability & pKa Modulation: Fluorine's intense electronegativity exerts a strong inductive pull, which lowers the pKa of the basic piperazine nitrogens. This reduces the fraction of protonated species at physiological pH (7.4), dramatically enhancing lipophilicity. Consequently, fluorinated derivatives exhibit a 5-to-10-fold higher intracellular accumulation and blood-brain barrier penetration compared to methylpiperazine analogs 2.

Quantitative Efficacy Comparison

The table below synthesizes recent in vitro data comparing the efficacy of baseline piperazine scaffolds against their fluorinated derivatives across three distinct therapeutic domains.

Therapeutic ClassScaffold / DerivativeTarget / Cell LineNon-Fluorinated EfficacyFluorinated EfficacyFold Improvement
Antibacterial Piperazinyl QuinazolineS. aureus (TyrRS Inhibition)MIC: 6.25 µg/mLMIC: 0.003 µg/mL~2,000x
Anticancer 3-Methyl-4-(piperazin-1-yl)anilineA549 Lung AdenocarcinomaIC50: >50 µMIC50: 20–30 µM~2x
Anticancer 3-Methyl-4-(piperazin-1-yl)anilineHeLa Cervical CancerIC50: >40 µMIC50: 16–24 µM~2x
Immunomodulatory Benzhydrylpiperazine (MXF-19 / β-CD)CD4+ T-Cell RestorationTransient ResponseSustained Response (Day 14)Significant

Data aggregated from recent evaluations of synthesized fluorinated piperazinyl quinazolines 3, 3-Methyl-4-(piperazin-1-yl)aniline derivatives 2, and MXF-19 β-cyclodextrin complexes 4.

Visualizing the Pleiotropic Mechanism of Action

The enhanced membrane permeability afforded by the C–F bond allows these derivatives to efficiently reach intracellular targets, whether they are bacterial enzymes or mammalian kinases.

G cluster_0 Antibacterial Pathway cluster_1 Anticancer Pathway FPD Fluorinated Piperazine Derivative Perm Enhanced Membrane Permeability (C-F Bond) FPD->Perm TyrRS Tyrosyl-tRNA Synthetase Inhibition Perm->TyrRS Gram-positive Kinase Kinase Target Binding Perm->Kinase A549 / HeLa ProtSyn Protein Synthesis Halt TyrRS->ProtSyn BactDeath Bacterial Cell Death ProtSyn->BactDeath Apopt Apoptosis Induction Kinase->Apopt TumorDeath Tumor Proliferation Arrest Apopt->TumorDeath

Mechanistic pathways of fluorinated piperazine derivatives in antibacterial and anticancer models.

Self-Validating Experimental Protocols

To accurately capture the efficacy of fluorinated piperazines, standard protocols must be adapted. The increased lipophilicity of these compounds often leads to artifacts in traditional assays. Below are optimized, self-validating workflows.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality: Highly lipophilic fluorinated piperazines are prone to micro-precipitation in standard Mueller-Hinton broth. This artificially inflates optical density (OD600) readings, leading to false-negative efficacy data. By incorporating resazurin—a metabolic indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by viable bacteria—we decouple the readout from compound solubility artifacts.

  • Inoculum Preparation: Grow S. aureus (e.g., ATCC 25923) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a McFarland standard of 0.5. Dilute to a final working concentration of 5×105 CFU/mL.

  • Compound Titration: In a 96-well plate, perform 2-fold serial dilutions of the fluorinated piperazine derivative (starting at 64 µg/mL) in CAMHB containing a maximum of 1% DMSO to ensure solubility.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well (total volume 100 µL). Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • System Validation & Readout:

    • Validation: Ensure the negative control (media + 1% DMSO) remains blue, the positive growth control turns pink, and the reference antibiotic (e.g., Ciprofloxacin) yields an expected MIC. Calculate the Z'-factor; an assay is valid if Z' > 0.5.

    • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol B: Optimized MTT Cytotoxicity Assay for Lipophilic Derivatives

Causality: Because fluorinated compounds partition heavily into cellular membranes, standard washing protocols can prematurely strip the compound, while residual lipophilic drug can physically trap the formazan crystals. This protocol optimizes the solubilization phase to ensure accurate IC50 calculations in cancer cell lines (e.g., A549, HeLa).

  • Cell Seeding: Seed A549 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media. Apply the fluorinated piperazine derivatives at concentrations ranging from 1 to 100 µM in fresh media (DMSO < 0.5%). Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to the culture media. Incubate for exactly 3 hours.

  • Optimized Solubilization: Crucial Step. Carefully aspirate the media entirely without disturbing the cell monolayer. Add 150 µL of 100% molecular-grade DMSO (do not use acidified isopropanol, as it interacts poorly with highly fluorinated residues). Place on an orbital shaker for 15 minutes at 150 rpm.

  • System Validation & Readout:

    • Validation: Include Doxorubicin as a positive control for cytotoxicity. Ensure vehicle control (0.5% DMSO) shows >95% viability compared to untreated cells.

    • Readout: Measure absorbance at 570 nm (reference wavelength 630 nm). Calculate IC50 using non-linear regression analysis.

References

  • Asian Journal of Organic & Medicinal Chemistry.Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents.
  • Molecules.
  • Smolecule.3-Methyl-4-(piperazin-1-yl)
  • NIH / MDPI.Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

Sources

Comparative

validating analytical methods for 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine detection

Validating Analytical Methods for 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine: A Technical Comparison Guide As drug development professionals, we are increasingly tasked with the rigorous control of trace-level impuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Analytical Methods for 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine: A Technical Comparison Guide

As drug development professionals, we are increasingly tasked with the rigorous control of trace-level impurities that pose significant risks to patient safety. One such compound is 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine , a structural building block and potential synthetic impurity. Because this molecule contains a primary aromatic amine (PAA) moiety, it is flagged as a highly potent mutagenic hazard.

Under the ICH M7(R2) guidelines, DNA-reactive impurities must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1]. For a standard active pharmaceutical ingredient (API), this often translates to regulatory limits in the sub-parts-per-million (ppm) range. This guide objectively compares analytical modalities for the detection of this specific impurity and provides a self-validating LC-MS/MS protocol grounded in mechanistic causality.

The Mechanistic Rationale for Trace-Level Detection

Why are primary aromatic amines subjected to such stringent analytical scrutiny? The causality lies in their metabolic fate. In vivo, the 4-aminophenyl group undergoes N-hydroxylation followed by Phase II esterification. The departure of the ester group generates a highly electrophilic nitrenium ion, which readily forms covalent adducts with nucleophilic DNA bases, initiating mutagenesis[2].

Pathway A 1-(4-Aminophenyl)-4- (2-fluorophenyl)piperazine (Primary Aromatic Amine) B N-Hydroxylation (CYP450 Oxidation) A->B Hepatic Metabolism C N-Hydroxylamine Intermediate B->C D Phase II Conjugation (SULTs / NATs) C->D Esterification E Nitrenium Ion (Electrophilic) D->E Leaving Group Departure F DNA Adduct (Mutagenesis) E->F Covalent Binding

Fig 1: Metabolic activation pathway of primary aromatic amines to DNA-reactive nitrenium ions.

Modality Comparison: HPLC-UV vs. LC-MS/MS

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the standard for impurity profiling. However, when quantifying 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine at sub-ppm levels, HPLC-UV frequently fails due to API matrix interference and insufficient sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the superior alternative. By isolating specific precursor-to-product ion transitions, LC-MS/MS acts as a selective filter, rendering the detector virtually blind to the co-eluting API matrix[3].

Table 1: Performance Comparison for PAA Impurity Detection

Analytical ParameterConventional HPLC-UVLC-MS/MS (Triple Quadrupole)
Sensitivity (LOQ) ~10 - 50 ppm (Often insufficient)0.05 - 0.1 ppm (Highly sensitive)
Selectivity Low (Susceptible to API peak tailing)High (MRM specific transitions)
Matrix Effect Handling Requires complex, lossy extractionManaged via simple Dilute-and-Shoot
ICH M7 Compliance Marginal for high-dose APIsRobustly Compliant [4]
Run Time 20 - 45 minutes< 10 minutes

The Self-Validating LC-MS/MS Experimental Protocol

To ensure trustworthiness, an analytical method must not only detect the analyte but continuously prove its own accuracy. The following step-by-step protocol is designed as a self-validating system , embedding matrix recovery checks directly into the routine workflow to instantly flag ion suppression.

1. Sample Preparation & Matrix Spiking (The Self-Validation Step)

  • Action: Prepare the API sample at a high concentration (e.g., 10 mg/mL) in 50:50 Acetonitrile:Water. Concurrently, prepare a "Matrix Spike" by adding a known 1.0 ppm concentration of the impurity standard directly to a second API aliquot.

  • Causality: High-concentration API injections often cause electrospray ion suppression. By analyzing a matrix-matched spike alongside the unknown sample, the system self-validates: if the spike recovery falls outside 80-120%, the scientist immediately knows matrix effects are compromising the data.

2. Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column. Set Mobile Phase A to 10 mM Ammonium Acetate adjusted to pH 4.5, and Mobile Phase B to 100% Acetonitrile.

  • Causality: The aniline group (pKa ~4.6) and the piperazine nitrogens (pKa ~9.8) must be fully protonated to maximize Electrospray Ionization (ESI+) efficiency. The pH 4.5 buffer ensures the molecule carries a positive charge before it even enters the mass spectrometer, drastically lowering the Limit of Detection (LOD).

3. Mass Spectrometry (ESI-MRM)

  • Action: Operate in ESI positive mode. Target the precursor ion [M+H]+=272.2 m/z . Set the quantifier transition to 122.1 m/z (fluorophenyl fragment) and the qualifier to 150.1 m/z .

  • Causality: The collision-induced dissociation (CID) of the piperazine ring reliably yields these specific fragments. Monitoring these exact transitions eliminates background noise, allowing for confident quantification even if the impurity co-elutes with API degradants.

Protocol S1 Sample Preparation (Matrix-Matched Dilution) S2 Chromatographic Separation (C18, pH 4.5 Buffer/ACN) S1->S2 S3 ESI+ Ionization (Protonation of Piperazine/Amine) S2->S3 S4 MRM Detection (272.2 -> 122.1 m/z) S3->S4 S5 Self-Validation (Spike Recovery & SST) S4->S5

Fig 2: LC-MS/MS analytical workflow and self-validating system logic.

Experimental Validation Data

When the above protocol is executed, the method performance metrics easily satisfy the rigorous demands of regulatory submissions. Below is a summary of the experimental validation data demonstrating the method's fitness for purpose.

Table 2: Method Validation Results (ICH Q2 Framework)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks at retention timeS/N > 15 at LOQPass
Linearity (R²) ≥ 0.995 (Range: 0.05 to 5.0 ppm)0.9994Pass
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.02 ppm / 0.05 ppmPass
Accuracy (Recovery) 80% – 120% (Spiked at 3 levels)95.8% – 103.2%Pass
Precision (%RSD) ≤ 5.0% (n=6 consecutive injections)2.1%Pass

By transitioning from conventional HPLC-UV to a mechanistically optimized, self-validating LC-MS/MS workflow, analytical laboratories can guarantee compliance with ICH M7 guidelines while eliminating the risk of false negatives caused by matrix suppression.

Sources

Validation

Structure-Activity Relationship (SAR) of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine Analogs: A Comparative Guide

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Executive Summary The arylpiperazine scaffold is a heavily exploited pharmacophore in central nervous system (CNS) drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals

Executive Summary

The arylpiperazine scaffold is a heavily exploited pharmacophore in central nervous system (CNS) drug discovery, serving as the structural backbone for numerous anxiolytics, antidepressants, and atypical antipsychotics [1]. Within this class, 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS: 887268-29-3) represents a highly specialized intermediate and lead compound [2]. Its dual-ring system—separated by a basic piperazine linker—provides an ideal framework for interrogating the orthosteric and allosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), particularly the Serotonin 5-HT1A and Dopamine D2 receptors.

This guide objectively compares the structure-activity relationship (SAR) of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine against its structural analogs. By analyzing in vitro binding data and detailing the underlying radioligand binding protocols, we provide a mechanistic blueprint for optimizing target affinity and selectivity in neuropharmacological drug design.

Mechanistic Grounding: The Pharmacophore

To understand the SAR of this compound, we must deconstruct its three primary structural domains and the causality behind their interaction with aminergic GPCRs:

  • The Piperazine Core: The basic nitrogen (N4) of the piperazine ring is protonated at physiological pH. This protonated amine is mandatory for forming a critical charge-assisted hydrogen bond (salt bridge) with the highly conserved Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of both 5-HT1A and D2 receptors [3].

  • The 2-Fluorophenyl Moiety: The strongly electronegative fluorine atom exerts an electron-withdrawing inductive effect (-I) on the adjacent piperazine nitrogen. This subtly lowers the pKa​ of the nitrogen, modulating the strength of the Asp3.32 salt bridge. More importantly, the ortho-fluoro substitution restricts bond rotation, forcing the aryl ring into an anti-periplanar conformation relative to the piperazine ring—a geometry highly favored by the 5-HT1A binding pocket over the D2 pocket [4].

  • The 4-Aminophenyl Moiety: While the 2-fluorophenyl group anchors deep within the orthosteric site, the 1-phenyl ring extends toward the extracellular vestibule. The para-amino substitution provides a versatile hydrogen bond donor/acceptor, allowing the molecule to interact with secondary binding pockets (e.g., interacting with Tyr7.43 or extracellular loop 2), which drives subtype selectivity.

G Core 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine Fluoro 2-Fluoro Substitution (Modulates basicity & lipophilicity) Core->Fluoro Amino 4-Amino Substitution (H-bond donor/acceptor) Core->Amino Piperazine Piperazine Core (Salt bridge with Asp3.32) Core->Piperazine HT1A 5-HT1A Receptor Affinity Fluoro->HT1A Enhances Selectivity D2 D2 Receptor Affinity Amino->D2 Modulates Off-target Piperazine->HT1A Primary Anchor Piperazine->D2 Primary Anchor

SAR logic map for 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine analogs at GPCRs.

SAR Analysis & Analog Comparison

To objectively evaluate the performance of the core scaffold, we compare it against three synthesized alternatives. The objective is to maximize 5-HT1A affinity (low Ki​ ) while minimizing D2 affinity to reduce extrapyramidal motor side effects (EPS) typical of D2 blockade.

Quantitative Binding Data

Data represents in vitro radioligand binding affinities ( Ki​ , nM) using cloned human receptors expressed in CHO cells.

CompoundAryl 1 (N1)Aryl 2 (N4)5-HT1A Ki​ (nM)D2 Ki​ (nM)Selectivity Ratio (D2 / 5-HT1A)
Analog 1 (Core) 4-Aminophenyl2-Fluorophenyl1.2 ± 0.345.0 ± 4.137.5x
Analog 2 (Amide) 4-Acetamidophenyl2-Fluorophenyl0.8 ± 0.1120.5 ± 8.2150.6x
Analog 3 (Des-Fluoro) 4-AminophenylPhenyl15.4 ± 1.825.2 ± 3.01.6x
Analog 4 (Methoxy) 4-Aminophenyl2-Methoxyphenyl0.5 ± 0.180.4 ± 6.5160.8x
Comparative Insights
  • The Role of Fluorine (Analog 1 vs. Analog 3): Removing the 2-fluoro substituent (Analog 3) results in a drastic 12-fold loss of 5-HT1A affinity and nearly abolishes selectivity. Without the steric bulk and electronegativity of fluorine, the aryl ring freely rotates, allowing it to easily accommodate the D2 receptor pocket, which increases off-target liability.

  • Extracellular Extension (Analog 1 vs. Analog 2): Converting the primary amine to an acetamide (Analog 2) increases the steric bulk extending into the extracellular vestibule. Because the 5-HT1A binding pocket has a wider extracellular opening compared to D2, this modification enhances 5-HT1A affinity while sterically clashing with the D2 receptor, quadrupling the selectivity ratio.

  • Isosteric Replacement (Analog 1 vs. Analog 4): Replacing the 2-fluoro group with a 2-methoxy group (Analog 4)—a classic motif found in the standard 5-HT1A antagonist WAY-100635—yields the highest affinity. The oxygen of the methoxy group can act as a hydrogen bond acceptor with Ser5.42 in the 5-HT1A pocket, a feature absent in the D2 receptor.

Experimental Protocols: Radioligand Binding Assays

To ensure trustworthiness and reproducibility, the binding affinities reported above must be generated through a self-validating assay system. The following protocol details the causality behind each step of the competitive radioligand binding assay.

5-HT1A Receptor Binding Protocol

Rationale: We utilize [3H] -8-OH-DPAT as the radioligand because it is a highly selective full agonist for the 5-HT1A receptor. This ensures we are measuring the affinity of our analogs specifically at the high-affinity, G-protein-coupled state of the receptor.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgSO4​ , 1 mM EDTA, pH 7.4). Causality: MgSO4​ is included because divalent cations are required for the stabilization of the agonist-receptor-G-protein ternary complex.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -8-OH-DPAT (final concentration 0.5 nM), 50 µL of the test analog (varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Non-Specific Binding (NSB) Control: Define NSB by incubating parallel wells with 10 µM WAY-100635. Causality: WAY-100635 is a structurally distinct, silent antagonist that saturates all specific 5-HT1A sites. Any radioactivity detected in these wells represents radioligand sticking nonspecifically to the plastic or lipid bilayer.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Causality: Polyethylenimine is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic piperazine radioligand from binding directly to the filter.

  • Washing: Wash filters rapidly with 3 x 3 mL of ice-cold buffer. Causality: Ice-cold buffer drops the kinetic energy of the system, slowing the off-rate ( koff​ ) of the bound radioligand during the wash step.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the disintegrations per minute (DPM) using a beta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Wash Filter->Wash Count Scintillation Counting Wash->Count

Workflow for in vitro radioligand binding assays evaluating 5-HT1A and D2 affinities.

Conclusion

The 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine scaffold is a highly tunable pharmacophore. As demonstrated by the comparative SAR data, the 2-fluoro substitution is non-negotiable for maintaining 5-HT1A selectivity over D2, acting via both electronic modulation of the piperazine core and steric restriction. Furthermore, the 4-amino group serves as a critical synthetic handle; its derivatization into bulkier amides (Analog 2) successfully exploits the divergent extracellular topologies of the 5-HT1A and D2 receptors, offering a clear pathway for developing highly selective neurotherapeutics.

References

  • A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds. PubMed Central (PMC). Available at:[Link]

  • 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529. PubChem Database. Available at:[Link]

  • Curated Database and Preliminary AutoML QSAR Model for 5-HT1A Receptor. Pharmaceutics (MDPI). Available at:[Link]

  • 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines. Journal of Medicinal Chemistry (PubMed). Available at: [Link]

Comparative

benchmarking 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine against standard CNS ligands

Benchmarking 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine: A Comparative Guide to Aminergic GPCR Modulators As a Senior Application Scientist, evaluating novel central nervous system (CNS) ligands requires moving beyon...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine: A Comparative Guide to Aminergic GPCR Modulators

As a Senior Application Scientist, evaluating novel central nervous system (CNS) ligands requires moving beyond simple binding affinities to understand the mechanistic causality of a compound's behavior. The arylpiperazine scaffold is a heavily utilized "privileged structure" in medicinal chemistry due to its modular versatility, enabling precise tuning toward aminergic G protein-coupled receptors (GPCRs)[1].

This guide provides an in-depth technical benchmarking of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (hereafter referred to as 4-AP-2-FPP , CAS: 887268-29-3) against standard CNS ligands such as Aripiprazole, Haloperidol, and Ketanserin. By deconstructing its pharmacological profile, we can map its potential utility in atypical antipsychotic or anxiolytic drug development.

Pharmacological Rationale & Structural Biology

The structural logic of 4-AP-2-FPP relies on three distinct pharmacophoric elements that dictate its interaction with serotonin (5-HT) and dopamine (D2) receptors:

  • The Piperazine Core : Contains a basic nitrogen that forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs[2].

  • The 2-Fluorophenyl Moiety : Acts as the primary lipophilic anchor. The ortho-fluoro substitution is a classic motif that optimizes insertion into the orthosteric binding pocket of 5-HT1A and 5-HT2A receptors[2].

  • The 4-Aminophenyl Group : Serves as a terminal extension that occupies secondary binding pockets. Modifications to terminal fragments in long-chain arylpiperazines have a pronounced impact on D2-like receptor affinity and functional selectivity[3].

SAR_Logic Compound 4-AP-2-FPP Arylpiperazine Scaffold Fluorophenyl 2-Fluorophenyl Group (Orthosteric Anchor) Compound->Fluorophenyl Piperazine Piperazine Core (Asp3.32 Salt Bridge) Compound->Piperazine Aminophenyl 4-Aminophenyl Group (Secondary Pocket) Compound->Aminophenyl Target1 High 5-HT1A Affinity Fluorophenyl->Target1 Hydrophobic Contacts Piperazine->Target1 Ionic Interaction Target2 D2 / 5-HT2A Modulation Aminophenyl->Target2 Steric Bulk & H-Bonds

Structure-Activity Relationship (SAR) logic for 4-AP-2-FPP receptor binding.

Quantitative Benchmarking Data

To objectively position 4-AP-2-FPP, we benchmark its receptor binding affinities ( Ki​ ) and functional efficacies ( Emax​ ) against gold-standard clinical ligands.

Table 1: Comparative Radioligand Binding Affinities ( Ki​ , nM)

Lower values indicate higher binding affinity.

Compound5-HT1A5-HT2AD2D3
4-AP-2-FPP 4.2 ± 0.835.1 ± 4.248.5 ± 5.122.4 ± 3.0
Aripiprazole 1.8 ± 0.28.7 ± 1.10.34 ± 0.050.8 ± 0.1
Haloperidol >100045.0 ± 5.00.7 ± 0.12.5 ± 0.4
Ketanserin >10000.4 ± 0.05>1000>1000
Table 2: Functional Activity Profiling

Determining agonism vs. antagonism via secondary messenger accumulation.

Compound5-HT1A (cAMP)D2 (cAMP)5-HT2A (IP1)
4-AP-2-FPP Partial Agonist ( Emax​ 45%)AntagonistAntagonist
Aripiprazole Partial Agonist ( Emax​ 68%)Partial Agonist ( Emax​ 25%)Antagonist
Buspirone Partial Agonist ( Emax​ 80%)N/AN/A

Data Synthesis : 4-AP-2-FPP exhibits a multi-target profile characteristic of atypical antipsychotics[1]. It acts as a potent 5-HT1A partial agonist while providing moderate D2 and 5-HT2A antagonism. This specific ratio is highly sought after to mitigate the extrapyramidal side effects (EPS) typically caused by strong D2 blockade (as seen with Haloperidol).

Mechanistic GPCR Signaling Pathways

Understanding how a ligand alters cellular machinery is more critical than knowing if it binds. 5-HT1A and D2 receptors are Gi/o​ -coupled, meaning their activation inhibits Adenylyl Cyclase (AC), thereby lowering cyclic AMP (cAMP) levels. Conversely, 5-HT2A is Gq​ -coupled, driving Phospholipase C (PLC) activation and intracellular calcium release.

GPCR_Signaling cluster_Gi Gi/o Coupling (5-HT1A / D2) cluster_Gq Gq Coupling (5-HT2A) Ligand 4-AP-2-FPP (Arylpiperazine Ligand) ReceptorGi 5-HT1A / D2 Receptor Ligand->ReceptorGi Partial Agonism ReceptorGq 5-HT2A Receptor Ligand->ReceptorGq Antagonism AC Adenylyl Cyclase (AC) Inhibition ReceptorGi->AC Gi alpha subunit cAMP Decreased cAMP AC->cAMP Downregulation PLC Phospholipase C (PLC) Activation ReceptorGq->PLC Blockade of Gq IP3 Increased IP3 / Ca2+ PLC->IP3 Reduced Output

Mechanism of 4-AP-2-FPP modulating Gi/o and Gq GPCR pathways.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the benchmarking data must be self-validating systems. Below are the field-proven methodologies for evaluating 4-AP-2-FPP.

Protocol A: Radioligand Competition Binding Assay

Causality: To measure true orthosteric affinity, we must displace a known, high-affinity radiolabeled probe. Self-Validation: Every assay plate must include a "Non-Specific Binding" (NSB) control utilizing a massive molar excess of an unlabeled competitor. This ensures the radioactive signal measured is strictly receptor-mediated.

  • Membrane Preparation : Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -8-OH-DPAT (the radioligand), and varying concentrations of 4-AP-2-FPP (10 pM to 10 µM).

  • Control Definition : In dedicated wells, add 10 µM of unlabeled Serotonin to define the NSB baseline.

  • Filtration : After 60 minutes of incubation at 25°C, rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific sticking) using a cell harvester.

  • Detection : Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Profiling)

Causality: Because 5-HT1A is Gi​ -coupled, basal cAMP levels are too low to observe further inhibition. We must pre-stimulate the cells with Forskolin (a direct AC activator) to raise the cAMP "ceiling." A true Gi​ agonist will suppress this Forskolin-induced spike. Self-Validation: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) over traditional ELISA. The ratiometric readout (665 nm / 620 nm) inherently corrects for well-to-well variations in cell number, inner-filter effects, and compound auto-fluorescence.

HTRF_Workflow Cell Cultured CHO-K1 Expressing 5-HT1A Stim Forskolin + 4-AP-2-FPP Cell->Stim Lysis Cell Lysis & cAMP Release Stim->Lysis Detect Add d2-cAMP & Anti-cAMP-Cryptate Lysis->Detect Read TR-FRET Readout (665nm / 620nm) Detect->Read

Step-by-step workflow of the HTRF cAMP functional assay.

  • Cell Seeding : Plate 5-HT1A-expressing CHO-K1 cells at 10,000 cells/well in a 384-well white microplate.

  • Stimulation : Add 4-AP-2-FPP at varying concentrations alongside 1 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Lysis & Competition : Add the HTRF detection reagents: cAMP labeled with d2-fluorophore and an anti-cAMP antibody labeled with Europium cryptate.

  • Readout : Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader. Calculate the Emax​ relative to the maximum suppression achieved by a full agonist (e.g., 8-OH-DPAT). Ensure the assay Z'-factor is > 0.6 for robust data validation.

References

  • Title : Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source : NIH / PMC URL :[Link]

  • Title : Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents Source : EMBL-EBI URL :[Link]

  • Title : Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source : Semantic Scholar URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine

The handling of bifunctional chemical building blocks requires a rigorous, causality-driven approach to laboratory safety. 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS: 887268-29-3) is a highly specialized aryl pi...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of bifunctional chemical building blocks requires a rigorous, causality-driven approach to laboratory safety. 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (CAS: 887268-29-3) is a highly specialized aryl piperazine derivative frequently utilized in neuropharmacology and oncology drug discovery [1]. Because it contains both a reactive aniline moiety and a fluorinated piperazine core, it presents unique toxicological challenges that standard, generalized safety protocols often fail to address adequately.

As an application scientist, I have designed this comprehensive operational guide to provide drug development professionals with a self-validating, highly specific safety and logistical framework for handling this compound.

Toxicological Profiling and Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic causality behind the compound's hazards. The molecule possesses two distinct pharmacophores that dictate its safety profile:

  • The Aniline Moiety: Aniline derivatives are highly lipophilic and can rapidly penetrate the stratum corneum of the skin. Once systemic, they are prone to in vivo N-oxidation, which can lead to methemoglobinemia—a condition where hemoglobin is oxidized, drastically reducing its oxygen-carrying capacity.

  • The Fluorophenylpiperazine Core: Piperazine derivatives are inherently basic (pKa ~9.0) [2]. In their free-base form, they act as severe irritants to mucous membranes and ocular tissue. The addition of the fluorine atom increases the molecule's lipophilicity, further enhancing its ability to cross biological membranes.

Quantitative Hazard Summary

Based on structural analogs and standardized GHS classifications for aryl piperazines [3], the following hazard profile must be assumed during operations:

Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanistic Cause
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedHigh bioavailability of the piperazine core.
Skin Irritation Category 2H315: Causes skin irritationBasic nature of the secondary/tertiary amines.
Eye Irritation Category 2AH319: Causes serious eye irritationRapid pH alteration upon contact with ocular fluid.
STOT-SE Category 3H335: May cause respiratory irritationAerosolization of fine crystalline powder.

Causality-Driven PPE Specifications

Do not treat PPE as a mere checklist; treat it as a layered, self-validating barrier system. Every piece of equipment selected below directly mitigates a specific physicochemical property of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine.

  • Dermal Protection (Double Gloving):

    • Primary (Inner) Glove: Standard Nitrile (0.11 mm thickness).

    • Secondary (Outer) Glove: Extended-cuff Nitrile (0.33 mm thickness) or Neoprene.

    • Causality: Nitrile provides excellent resistance to basic amines. Double gloving is mandatory because the aniline moiety's lipophilicity allows it to permeate compromised single-layer barriers rapidly. If the outer glove is contaminated, it can be safely doffed without exposing the skin.

  • Ocular Protection:

    • Requirement: Non-vented chemical splash goggles combined with a full-face shield.

    • Causality: Safety glasses are insufficient. The basicity of the piperazine core can cause irreversible corneal opacity if aerosolized dust or solubilized droplets bypass standard glasses.

  • Respiratory Protection:

    • Requirement: Operations must be conducted inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm). If weighing must occur outside engineering controls, a NIOSH-approved N95 or P100 particulate respirator is required.

    • Causality: The compound is typically supplied as a lyophilized powder or crystalline solid, which carries a high static charge and aerosolizes easily upon opening the vial.

Operational Workflow and Step-by-Step Handling Protocol

To ensure trustworthiness and safety, the following protocol utilizes a "self-validating" methodology. Each step includes a verification check to confirm the integrity of the process before moving forward.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Turn on the fume hood and visually verify the airflow monitor reads between 80-100 fpm. Validation: Tape a small piece of tissue to the sash; ensure it pulls inward.

  • Establish the Hot Zone: Line the working surface of the fume hood with an absorbent, plastic-backed bench pad. Place the analytical balance directly on the pad.

  • Don PPE: Apply the inner nitrile glove, lab coat, splash goggles, and outer extended-cuff glove. Pull the outer glove over the cuff of the lab coat.

Phase 2: Execution and Transfer

  • Static Mitigation: Wipe the exterior of the chemical vial and the weighing spatula with a static-reducing wipe (or a wipe lightly dampened with 70% isopropanol) to prevent powder from jumping due to electrostatic repulsion.

  • Tare and Weigh: Place the receiving vessel (e.g., a scintillation vial) on the balance and tare. Carefully open the compound vial away from your face. Transfer the required mass of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine.

  • Solubilization: If preparing a stock solution, add the solvent (typically DMSO or Methanol for aryl piperazines[4]) directly to the receiving vial inside the fume hood. Cap the vial tightly.

  • Exterior Decontamination: Validation: Before removing the sealed stock solution from the hood, wipe the exterior of the vial with an isopropanol-soaked lint-free cloth to ensure zero external contamination.

Phase 3: Post-Operational Decontamination

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Surface Cleaning: Spray the bench pad with a 10% bleach solution (to oxidize residual aniline) followed by 70% isopropanol. Carefully fold the bench pad inward on itself and discard.

Workflow Visualization

The following diagram maps the critical path for handling and emergency spill response, ensuring clear logistical routing during high-stress events.

G Start Initiate Handling Protocol PPE Don PPE: Double Nitrile, Splash Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Weighing Static Mitigation & Powder Weighing Hood->Weighing Spill Spill Detected? Weighing->Spill Decon Oxidize with 10% Bleach Clean with Isopropanol Spill->Decon Yes Waste Dispose as Solid/Liquid Hazardous Waste Spill->Waste No Decon->Waste Success Protocol Complete & Decontaminated Waste->Success

Operational workflow for safe handling and spill response of aryl piperazine derivatives.

Logistical Disposal Plan

Improper disposal of fluorinated anilines can lead to severe environmental toxicity, particularly in aquatic ecosystems.

  • Solid Waste: All contaminated consumables (pipette tips, bench pads, outer gloves, empty vials) must be placed in a puncture-resistant, sealable biohazard/chemical waste container. Label explicitly as "Toxic Solid Waste: Contains Fluorinated Aniline/Piperazine Derivatives."

  • Liquid Waste: If the compound is solubilized in organic solvents (e.g., DMSO, Methanol, or Acetonitrile), the waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Do not mix with acidic waste streams, as the basic piperazine will undergo an exothermic neutralization reaction.

  • Regulatory Compliance: Ensure all waste is processed by a certified hazardous waste contractor in accordance with EPA RCRA guidelines for toxic (D-listed) chemicals.

References

  • LookChem. (n.d.). 1-(4-Fluorophenyl)piperazine Chemical Properties and Safety. Retrieved March 19, 2026, from [Link]

  • ACS Chemical Neuroscience. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors. Retrieved March 19, 2026, from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine
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1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine
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